5-Bromonicotinic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUCPGDKPXSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Record name | 5-bromonicotinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174944 | |
| Record name | 5-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-04-4 | |
| Record name | 5-Bromonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020826044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20826-04-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Bromonicotinic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDB972TSH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromonicotinic acid, a halogenated derivative of niacin (Vitamin B3), has emerged as a pivotal scaffold in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. The presence of the bromine atom at the 5-position of the pyridine (B92270) ring provides a reactive handle for various cross-coupling reactions, allowing for the systematic introduction of different functional groups. This facilitates the exploration of structure-activity relationships (SAR) to optimize the efficacy, selectivity, and pharmacokinetic profiles of new drug candidates. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents.
Synthetic Strategies for Derivatization
The versatility of this compound as a building block stems from the reactivity of both its carboxylic acid group and the bromo-substituted pyridine ring. These sites allow for a wide range of chemical modifications.
A primary method for derivatization involves the conversion of the carboxylic acid to a more reactive acyl chloride, 5-bromonicotinoyl chloride, typically using reagents like thionyl chloride or oxalyl chloride.[1] This intermediate readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.[1]
Furthermore, the bromine atom is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon bonds.[1] The Suzuki-Miyaura coupling, in particular, is widely used to couple this compound derivatives with various arylboronic acids, yielding 5-arylnicotinic acid derivatives.[1]
Experimental Protocol: Synthesis of this compound
A common method for the preparation of this compound is the direct bromination of nicotinic acid.
-
Reagents: Nicotinic acid, thionyl chloride, bromine, iron powder (catalyst), 4N sodium hydroxide (B78521) solution, ice water.
-
Procedure:
-
A mixture of nicotinic acid (0.406 mol), thionyl chloride (0.96 mol), and iron powder (1 g) is heated to 70°C with stirring.[2]
-
Bromine (0.78 mol) is added to the mixture over a period of 2 hours.[2]
-
The reaction mixture is then refluxed for 6 hours with continuous stirring.[2]
-
Excess bromine and thionyl chloride are removed by distillation.[2]
-
The residue is cooled to 0°C, and a cooled 4N sodium hydroxide solution is added until the pH of the mixture reaches 3.[2]
-
The resulting precipitate of this compound is collected by suction filtration on a Buchner funnel and washed with ice water.[2]
-
The crude product can be further purified by recrystallization from ethanol.
-
Experimental Protocol: Suzuki-Miyaura Coupling of this compound Derivatives
This protocol describes a general procedure for the synthesis of 5-arylnicotinic acid derivatives.
-
Reagents: 5-Bromonicotinate ester, an appropriate arylboronic acid, palladium catalyst (e.g., Pd(OAc)2), a base (e.g., K2CO3), and a suitable solvent (e.g., DMF/water).
-
Procedure:
-
To a solution of the 5-bromonicotinate ester in a mixture of DMF and water, add the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 5-arylnicotinic acid derivative.
-
Below is a diagram illustrating the general workflow for the synthesis and derivatization of this compound.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Anticancer Activity
Several studies have highlighted the potential of nicotinic acid derivatives as anticancer agents.[3] These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines.[3] For instance, certain novel nicotinic acid-based compounds have been screened for their cytotoxicity against 60 human cancer cell lines, with some derivatives showing significant activity against colon (HCT-15), prostate (PC-3), and other cancer cell lines.[3] One particular derivative, compound 5c, demonstrated higher cytotoxic potential against HCT-15 and PC-3 tumor cell lines than the established chemotherapeutic agent doxorubicin (B1662922).[3]
The proposed mechanism for the anticancer activity of some of these derivatives involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3] Molecular docking studies have shown that these compounds can bind to the VEGFR-2 pocket in a manner similar to the known inhibitor sorafenib.[3]
| Compound | Cell Line | Activity | Reference |
| 5c (Nicotinic acid derivative) | HCT-15 (Colon) | Higher cytotoxic potential than doxorubicin and sorafenib | [3] |
| 5c (Nicotinic acid derivative) | PC-3 (Prostate) | Higher cytotoxic potential than doxorubicin | [3] |
| 2h (Isatin derivative) | Jurkat (T lymphocyte) | IC50: 0.03 µM | [4] |
Antiviral Activity
Computational studies have predicted that this compound possesses favorable drug-like properties, including good oral bioavailability and low toxicity.[5][6] Molecular docking analyses have indicated a good binding affinity of this compound with proteins from hepatitis A, B, and C viruses, suggesting its potential as a scaffold for the development of antiviral agents.[5][6][7]
| Target | Binding Energy (kcal/mol) | Reference |
| Hepatitis Virus Proteins | -4.7 to -5.3 | [5][6] |
Antimicrobial Activity
While research specifically on this compound derivatives is ongoing, studies on related nicotinic acid derivatives have shown promising antimicrobial activity. For example, a series of novel nicotinic acid derivatives, including acylhydrazones and 1,3,4-oxadiazolines, have been synthesized and evaluated for their antibacterial and antifungal properties.[8] Certain acylhydrazone derivatives displayed very high antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL.[8]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 13 (Acylhydrazone) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [8] |
| Compound 13 (Acylhydrazone) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [8] |
| Compound 5 (Acylhydrazone) | Gram-positive bacteria | 7.81 - 15.62 | [8] |
| Compound 25 (1,3,4-oxadiazoline) | Bacillus subtilis ATCC 6633 | 7.81 | [8] |
| Compound 25 (1,3,4-oxadiazoline) | Staphylococcus aureus ATCC 6538 | 7.81 | [8] |
Antioxidant Activity
Some derivatives of nicotinic acid have also been investigated for their antioxidant properties. The antioxidant potential can be determined by measuring the levels of enzymes such as superoxide (B77818) dismutase (SOD). In one study, a nicotinic acid derivative (compound 5c) exhibited an SOD level almost comparable to that of the standard antioxidant, ascorbic acid, indicating its dual role as a cytotoxic and antioxidant agent.[3]
| Compound | Assay | Result | Reference |
| 5c (Nicotinic acid derivative) | Superoxide Dismutase (SOD) level | Nearly comparable to ascorbic acid | [3] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for their rational design and development as therapeutic agents.
VEGFR-2 Signaling Pathway in Angiogenesis
As mentioned, a key mechanism for the anticancer activity of some nicotinic acid derivatives is the inhibition of VEGFR-2. This receptor tyrosine kinase plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of this pathway can thus starve tumors of their blood supply.
Nicotinic Acid Receptor (GPR109A/HM74A) and Prostaglandin Synthesis
Nicotinic acid itself is known to activate the G protein-coupled receptor GPR109A (also known as HM74A).[9] This activation leads to the release of arachidonic acid (AA) through the action of phospholipase A2 (PLA2).[9] AA is then converted into prostaglandins (B1171923) (such as PGD2 and PGE2) by cyclooxygenase (COX) enzymes. This pathway is responsible for the common side effect of skin flushing associated with niacin therapy.[9] Derivatives of this compound may also interact with this or related pathways, a possibility that should be considered during drug development.
Conclusion
This compound and its derivatives represent a promising and versatile class of compounds with a broad range of biological activities. Their synthetic tractability allows for the creation of large libraries of molecules for screening against various therapeutic targets. The demonstrated anticancer, antiviral, antimicrobial, and antioxidant properties underscore the significant potential of this scaffold in drug discovery. Further research into the synthesis of novel derivatives, elucidation of their mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising findings into clinically effective therapies. The detailed experimental protocols and structured data presented in this guide are intended to facilitate these future research and development endeavors.
References
- 1. This compound | 20826-04-4 | Benchchem [benchchem.com]
- 2. RU2039046C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromonicotinic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction
5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a pivotal building block in medicinal chemistry. Its unique structural features—a pyridine (B92270) ring, a carboxylic acid functional group, and a strategically placed bromine atom—provide a versatile platform for synthetic modification. This adaptability allows for the systematic exploration of chemical space, making it an ideal foundational scaffold for the development of novel therapeutic agents across various disease areas. The pyridine core is a common motif in many biologically active compounds, while the carboxylic acid and bromine atom serve as convenient handles for a wide array of chemical transformations, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and synthesis. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrNO₂ | [1][2] |
| Molecular Weight | 202.01 g/mol | [1][2] |
| IUPAC Name | 5-bromopyridine-3-carboxylic acid | [1] |
| CAS Number | 20826-04-4 | [1][3] |
| Melting Point | 178 - 185 °C | [4][5] |
| Appearance | Off-white to slightly brown powder | [4][5] |
| Solubility | Very soluble in water | [4] |
| pKa | No specific value found in searches |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of this compound are key to its utility as a scaffold. It can be reliably synthesized on a large scale and subsequently functionalized through several key chemical transformations.
Synthesis of this compound
The most common method for preparing this compound is through the direct bromination of nicotinic acid.[6] This reaction is typically carried out using bromine in the presence of thionyl chloride and a catalyst, such as iron powder.[6][7]
Experimental Protocol 1: Synthesis of this compound via Direct Bromination
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Powdered iron
-
Bromine
-
4N Sodium hydroxide (B78521) solution
-
Ice water
Procedure:
-
To a reaction vessel, add nicotinic acid (0.406 mol), thionyl chloride (0.96 mol), and powdered iron (2% by weight of nicotinic acid).[7]
-
Heat the mixture to 70°C with stirring.[7]
-
Over a period of 2 hours, add bromine (0.78 mol) dropwise to the reaction mixture.[7]
-
Reflux the reaction mixture for 6 hours with continuous stirring.[7]
-
After reflux, distill off the excess bromine and thionyl chloride.[7]
-
Cool the residue to 0°C and add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.[7]
-
The precipitate of this compound is collected by suction filtration (e.g., on a Buchner funnel).[7]
-
Wash the collected solid with ice water to yield the final product.[7]
Key Chemical Transformations
The true power of this compound as a scaffold lies in the differential reactivity of its functional groups.
1. Derivatization of the Carboxylic Acid Group:
The carboxylic acid moiety is readily converted into more reactive intermediates, such as acyl chlorides, or directly into amides and esters. The conversion to 5-bromonicotinoyl chloride, typically using reagents like thionyl chloride or oxalyl chloride, is a crucial first step for many synthetic routes.[6] This reactive intermediate can then be coupled with a wide range of amines or alcohols to generate diverse libraries of amide and ester derivatives.[6]
2. Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.[6] The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly well-suited for modifying the this compound scaffold.[2][6] This reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the 5-position, significantly expanding the structural diversity of the resulting molecules.[6]
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9]
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions.[9][10]
Materials:
-
This compound derivative (e.g., methyl 5-bromonicotinate) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine the 5-bromonicotinate derivative, the arylboronic acid, and the base.[9]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[9]
-
Add the degassed solvent system, followed by the palladium catalyst.[9]
-
Heat the reaction mixture to the required temperature (e.g., 80-100°C) with vigorous stirring.[8][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-arylnicotinic acid derivative.[9]
| Reactant 1 (Derivative) | Reactant 2 (Arylboronic Acid) | Coupled Product | Yield (%) |
| This compound derivative | Phenylboronic acid | 5-Phenylnicotinic acid derivative | 88 |
| This compound derivative | 3-Fluoro-4-methylphenylboronic acid | 5-(3-Fluoro-4-methylphenyl)nicotinic acid derivative | 75 |
| Data sourced from research on solid-phase synthesis of 5-arylnicotinic acids.[6] |
Applications in Drug Discovery
The structural and chemical versatility of this compound makes it a valuable scaffold for generating compound libraries for high-throughput screening and lead optimization.
Structure-Activity Relationship (SAR) Studies
This compound is an excellent starting point for SAR studies.[6] The ability to independently modify the carboxylic acid group (position 3) and the aryl substituent (position 5) allows researchers to systematically probe the structural requirements for biological activity. This iterative process of synthesis and biological testing helps to identify key pharmacophoric features and optimize lead compounds for potency, selectivity, and metabolic stability.[6]
Therapeutic Targets and Indications
Derivatives of this compound have demonstrated potential across several therapeutic areas.
-
Vascular Disorders: It is a key precursor in the synthesis of Nicergoline, a drug used to treat cerebrovascular and peripheral vascular disorders.[6]
-
Cardiovascular Diseases: Specific amide derivatives of this compound have been investigated for their antiarrhythmic properties.[11] These compounds have been shown to exert a negative chronotropic effect, leading to a reduction in heart rate, which suggests potential applications in managing cardiac arrhythmias.[6]
| Compound Name | Observed Effect |
| This compound diethylamide | Negative chronotropic effect, heart rate reduction |
| 1,2,4-Triazolamide-5-bromonicotinic acid | Negative chronotropic effect, heart rate reduction |
| This compound monoethanolamide | Negative chronotropic effect, heart rate reduction |
| Data sourced from studies on the cardiovascular effects of this compound derivatives.[6] |
-
Antiviral Research: Molecular docking studies have indicated that this compound has a good binding affinity with hepatitis virus proteins (binding energies of -4.7 to -5.3 kcal/mol), suggesting its potential as a scaffold for developing antiviral agents.[12][13]
-
Enzyme Inhibition: The scaffold was instrumental in creating a massive DNA-encoded library that led to the identification of potent inhibitors of soluble epoxide hydrolase (sEH), a significant target for treating inflammation and hypertension.[6]
Role as a Bioisostere
In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[14][15] The pyridine ring of this compound can act as a bioisostere for a phenyl ring, offering advantages such as altered metabolic profiles, improved solubility, and the ability to form hydrogen bonds through the ring nitrogen.[15] This allows medicinal chemists to replace a core phenyl group in a known active compound with the 5-substituted nicotinic acid moiety to potentially enhance drug-like properties without losing biological activity.
Conclusion
This compound stands out as a highly valuable and versatile scaffold in the field of drug discovery. Its synthetic tractability, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for generating vast libraries of structurally diverse compounds. The demonstrated success of its derivatives in various therapeutic areas, from cardiovascular disorders to enzyme inhibition, underscores its importance. As medicinal chemists continue to seek novel chemical matter, the this compound core will undoubtedly remain a foundational element in the design and development of the next generation of therapeutics.
References
- 1. This compound | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 20826-04-4 | FB00201 | Biosynth [biosynth.com]
- 3. This compound | 20826-04-4 [chemicalbook.com]
- 4. This compound(20826-04-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 20826-04-4 | Benchchem [benchchem.com]
- 7. RU2039046C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. RU2617428C2 - this compound derivatives with anti-arrhythmic activity - Google Patents [patents.google.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mch.estranky.sk [mch.estranky.sk]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 5-Bromonicotinic acid (CAS: 20826-04-4), a halogenated pyridine (B92270) carboxylic acid utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, associated hazards and safety protocols, and provides an in-depth look at its synthesis and purification. Furthermore, this guide explores its application in further chemical syntheses and touches upon its predicted biological activities. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
This compound, also known as 5-Bromopyridine-3-carboxylic acid, is a solid, off-white, odorless powder at room temperature.[1] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 20826-04-4 |
| IUPAC Name | 5-bromopyridine-3-carboxylic acid[2] |
| Synonyms | 5-Bromo-3-pyridinecarboxylic acid, Nicotinic acid, 5-bromo-[2] |
| Molecular Formula | C₆H₄BrNO₂[2] |
| Molecular Weight | 202.01 g/mol [2] |
| SMILES | C1=C(C=NC=C1Br)C(=O)O[2] |
| InChI Key | FQIUCPGDKPXSLL-UHFFFAOYSA-N[2] |
Table 2: Physical Properties
| Property | Value | Reference |
| Physical State | Powder Solid | [1] |
| Appearance | Off-white | [1] |
| Odor | Odorless | [1] |
| Melting Point | 178 - 180 °C | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| pKa | 3.08 ± 0.10 (Predicted) | [4] |
| LogP | 1.54230 | [4] |
Hazards and Safety Information
This compound is classified as an irritant. Proper handling and personal protective equipment are essential to ensure laboratory safety.
Table 3: GHS Hazard Classification
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[2]
Pictogram: Irritant (GHS07)[2]
Precautionary Statements and First Aid
A comprehensive list of precautionary statements (P-statements) is available, outlining measures for prevention, response, storage, and disposal.[2][6] Key safety measures include:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[6]
-
Response:
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam. Thermal decomposition may produce carbon oxides, hydrogen bromide, and nitrogen oxides.[6]
Table 4: Toxicological Data
| Route | Species | Dose |
| Intraperitoneal | Mouse | LD50: 462 mg/kg[6] |
Experimental Protocols
Synthesis of this compound from Nicotinic Acid
A common method for the synthesis of this compound involves the direct bromination of nicotinic acid.
Protocol:
-
Combine nicotinic acid (1 equivalent), thionyl chloride (e.g., ~2.4 equivalents), and powdered iron (e.g., 2% by weight of nicotinic acid) in a reaction vessel.
-
Heat the mixture to 70 °C with stirring.
-
Slowly add bromine (e.g., ~1.9 equivalents) over 2 hours.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After reflux, distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0 °C and add a cooled 4N sodium hydroxide (B78521) solution until the pH of the reaction mixture reaches 3.
-
Collect the resulting precipitate of this compound by suction filtration and wash it with ice water.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2070193C1 - Process for preparing this compound - Google Patents [patents.google.com]
5-Bromonicotinic Acid: A Pivotal Starting Material for Novel Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a critical and versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique chemical structure, featuring a pyridine (B92270) ring substituted with both a carboxylic acid and a bromine atom, offers multiple reactive sites for synthetic modification. This allows for the construction of complex molecular architectures with diverse pharmacological activities. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups, while the carboxylic acid moiety provides a convenient handle for the formation of amides, esters, and other functional groups. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a starting material for pharmaceuticals, with a focus on its use in the development of novel anti-arrhythmic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 202.01 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 184 - 185 °C | --INVALID-LINK-- |
| Boiling Point | 300 °C (predicted) | --INVALID-LINK-- |
| Solubility | Very soluble in water | --INVALID-LINK-- |
| pKa | 3.39 (predicted) | --INVALID-LINK-- |
Core Synthetic Strategies
The synthetic utility of this compound lies in the selective reactivity of its two primary functional groups: the carboxylic acid and the carbon-bromine bond.
Activation of the Carboxylic Acid Group
A crucial first step in many synthetic routes is the conversion of the carboxylic acid to a more reactive intermediate, most commonly an acyl chloride. This activation facilitates subsequent nucleophilic acyl substitution reactions.
This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting 5-bromonicotinoyl chloride is a highly reactive intermediate that readily undergoes reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively.[1]
Functionalization via Cross-Coupling Reactions
The bromine atom on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position.
-
Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between this compound (or its ester) and an organoboron compound, typically an arylboronic acid.[2] This is a powerful method for synthesizing 5-aryl nicotinic acid derivatives.
-
Sonogashira Coupling: This reaction facilitates the coupling of this compound with a terminal alkyne, leading to the formation of 5-alkynyl nicotinic acid derivatives.[3]
These cross-coupling reactions, along with others like the Buchwald-Hartwig amination for C-N bond formation, provide a rich toolbox for medicinal chemists to generate vast libraries of novel compounds based on the nicotinic acid scaffold.
Application in the Synthesis of Anti-Arrhythmic Agents
A notable application of this compound is in the synthesis of novel amide derivatives with potential anti-arrhythmic activity. A Russian patent describes a general method for the preparation of these compounds.[4]
General Synthetic Pathway
The synthesis of these anti-arrhythmic agents follows a two-step sequence starting from this compound.
Step 1: Formation of 5-Bromonicotinoyl Chloride this compound is reacted with a chlorinating agent, such as thionyl chloride, to form the highly reactive 5-bromonicotinoyl chloride.
Step 2: Amidation The 5-bromonicotinoyl chloride is then reacted with a primary or secondary amine to yield the corresponding 5-bromonicotinamide derivative.
Experimental Protocols
The following are representative experimental protocols based on the general methods described in the literature for the synthesis of 5-bromonicotinamides.
Protocol 1: Synthesis of 5-Bromonicotinoyl Chloride [4]
| Parameter | Value |
| Reactants | This compound (0.3 mol), Thionyl chloride (75 mL) |
| Solvent | Benzene (100 mL) |
| Temperature | 0-20 °C (addition), then 80 °C |
| Reaction Time | 13-15 hours |
| Work-up | Distillation of excess thionyl chloride and benzene, followed by filtration. |
| Yield | Not specified in the abstract. |
Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-5-bromonicotinamide (A representative anti-arrhythmic agent analog)
| Parameter | Value |
| Reactants | 5-Bromonicotinoyl chloride, 2,6-Dimethylaniline |
| Base | Triethylamine (B128534) (as an acid scavenger) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Not specified, typically monitored by TLC. |
| Work-up | Aqueous work-up to remove triethylamine hydrochloride and excess reagents, followed by extraction and purification by column chromatography or recrystallization. |
| Yield | Yields for this specific reaction are not provided in the searched documents, but are expected to be moderate to high based on similar reactions. |
Note: These protocols are generalized and may require optimization for specific substrates and scales.
Mechanism of Action: Modulation of Cardiac Ion Channels
Many anti-arrhythmic drugs exert their effects by modulating the function of cardiac ion channels. Class I anti-arrhythmic agents, for example, are known to block voltage-gated sodium channels. Pyridine derivatives have been shown to modulate various cardiac ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels.[5] The anti-arrhythmic activity of the 5-bromonicotinamide derivatives likely stems from their ability to interact with and modulate one or more of these ion channels, thereby altering the cardiac action potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac Na Channels: Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 5-Bromonicotinic Acid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (niacin), is an organic compound with potential applications in pharmaceutical development. Its structural similarity to nicotinic acid suggests that its mechanism of action is likely mediated through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) or Niacin Receptor 1 (NIACR1). This technical guide provides a comprehensive overview of the putative mechanism of action of this compound compounds, focusing on their interaction with GPR109A and the subsequent downstream signaling cascades. Detailed experimental protocols for key assays and visual representations of signaling pathways and workflows are included to facilitate further research and drug development efforts in this area.
Introduction
Nicotinic acid has been a cornerstone in the management of dyslipidemia for decades. Its therapeutic effects are primarily mediated by the activation of the GPR109A receptor, which is highly expressed in adipocytes and various immune cells[1]. As a structural analog, this compound is hypothesized to engage the same receptor and elicit similar, or potentially modulated, biological responses. Understanding the precise mechanism of action of this compound and its derivatives is crucial for evaluating their therapeutic potential and developing novel drug candidates with improved efficacy and safety profiles.
This guide will delve into the molecular interactions and signaling pathways associated with GPR109A activation, providing a framework for the investigation of this compound compounds.
The Primary Target: GPR109A (HCA2) Receptor
GPR109A is a member of the Gi/o-coupled G-protein coupled receptor family[2]. Its activation by agonists like nicotinic acid initiates a cascade of intracellular events that regulate cellular function. The binding of a ligand to GPR109A is believed to occur within a binding pocket formed by several transmembrane helices[3].
Quantitative Pharmacological Data
Table 1: Binding Affinity of Ligands for GPR109A
| Compound | Receptor | Assay Type | Ki (nM) | Reference Compound |
| This compound | Human GPR109A | Radioligand Binding | Data not available | Nicotinic Acid |
| Nicotinic Acid | Human GPR109A | Radioligand Binding | ~180 | - |
Table 2: Functional Potency of Ligands at GPR109A
| Compound | Receptor | Assay Type | EC50 / IC50 (µM) | Endpoint Measured | Reference Compound |
| This compound | Human GPR109A | cAMP Inhibition | Data not available | cAMP levels | Nicotinic Acid |
| Nicotinic Acid | Human GPR109A | cAMP Inhibition | ~0.1 - 1 | cAMP levels | - |
| This compound | Human GPR109A | β-arrestin Recruitment | Data not available | Luminescence/Fluorescence | Nicotinic Acid |
| Nicotinic Acid | Human GPR109A | β-arrestin Recruitment | ~1 - 10 | Luminescence/Fluorescence | - |
| This compound | Human GPR109A | ERK1/2 Phosphorylation | Data not available | Phospho-ERK1/2 levels | Nicotinic Acid |
| Nicotinic Acid | Human GPR109A | ERK1/2 Phosphorylation | ~0.1 - 5 | Phospho-ERK1/2 levels | - |
Signaling Pathways
The activation of GPR109A by an agonist such as this compound is thought to trigger two primary signaling pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
G-Protein-Dependent Signaling
This pathway is considered the canonical route for the therapeutic effects of nicotinic acid, particularly its anti-lipolytic action in adipocytes.
β-Arrestin-Dependent Signaling
This pathway is implicated in some of the side effects of nicotinic acid, such as flushing, and may also contribute to its anti-inflammatory effects.
Experimental Protocols
To investigate the mechanism of action of this compound compounds, a series of in vitro assays are required. The following protocols provide a general framework for these experiments.
GPR109A Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the GPR109A receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Incubation: Membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled GPR109A ligand (e.g., [³H]nicotinic acid) and a range of concentrations of the unlabeled test compound (this compound derivative).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the GPR109A signaling pathway.
Methodology:
-
Cell Culture: Cells expressing GPR109A are seeded in a multi-well plate.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the this compound compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of forskolin-stimulated cAMP production, is determined by non-linear regression analysis.
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated GPR109A receptor, providing insight into the β-arrestin-dependent signaling pathway.
Methodology:
-
Cell Line: A specialized cell line is used, often engineered to express GPR109A fused to one part of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary part.
-
Agonist Stimulation: The cells are stimulated with a range of concentrations of the this compound compound.
-
Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, reconstituting enzyme activity. A substrate is added that is converted into a luminescent or fluorescent product.
-
Data Analysis: The signal is measured, and the EC50 value for β-arrestin recruitment is determined.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the β-arrestin pathway.
Methodology:
-
Cell Treatment: GPR109A-expressing cells are treated with various concentrations of the this compound compound for a specific time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Detection: The levels of phosphorylated ERK1/2 and total ERK1/2 are measured using techniques such as Western blotting or a specific ELISA kit.
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the fold-increase in phosphorylation, and an EC50 value is determined.
Conclusion
While direct experimental data for this compound compounds are currently limited in the accessible literature, the established mechanism of action for its parent compound, nicotinic acid, provides a strong foundation for investigation. The primary molecular target is unequivocally the GPR109A receptor. The key mechanistic questions for this compound and its derivatives revolve around their binding affinity, their potency in activating the G-protein and β-arrestin signaling pathways, and the functional consequences of this activation. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the pharmacological profile of this class of compounds and to unlock their potential therapeutic applications. Further structure-activity relationship studies will be instrumental in designing novel GPR109A modulators with optimized efficacy and reduced side effects.
References
- 1. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into the Cytotoxicity of 5-Bromonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (niacin), serves as a versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents. While its primary utility lies in chemical synthesis, understanding its intrinsic cytotoxic potential is crucial for drug development and safety assessment. This technical guide provides a framework for a preliminary investigation into the cytotoxicity of this compound. Due to the limited direct experimental data on this compound itself, this document leverages findings from related nicotinic acid derivatives to propose experimental strategies and potential mechanisms of action. This guide outlines standard experimental protocols for assessing cytotoxicity and apoptosis, and visualizes relevant signaling pathways to support further research.
Introduction
Nicotinic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. While some derivatives of nicotinic acid have shown promising anticancer properties, the cytotoxic profile of this compound remains largely uncharacterized. Preliminary predictions from molecular docking studies suggest it may have low toxicity and good oral bioavailability[1]. However, experimental validation is essential. One study involving coordination polymers incorporating this compound reported a complete absence of cytotoxicity in both cancerous and non-cancerous Caco-2 cells[2].
This guide provides a comprehensive overview of the methodologies required to systematically evaluate the cytotoxicity of this compound, drawing parallels from studies on analogous compounds.
Data Presentation: Cytotoxicity of Nicotinic Acid Derivatives
To provide a reference for potential cytotoxic effects, the following table summarizes the in vitro activity of various nicotinic acid derivatives against several human cancer cell lines. It is important to note that these are not data for this compound but for structurally related compounds, indicating the potential for this class of molecules to exhibit cytotoxic effects.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5c | Nicotinic acid-based agent | HCT-15 (Colon) | - | [3] |
| PC-3 (Prostate) | - | [3] | ||
| VEGFR-2 (Enzymatic Assay) | 0.068 | [3] | ||
| BRN-103 | Nicotinamide (B372718) derivative | HUVECs (Endothelial) | - | [4] |
| Nicotinamide-based diamide (B1670390) 4d | Nicotinamide derivative | NCI-H460 (Lung) | 4.07 µg/mL | [5] |
| A549 (Lung) | 13.09 µg/mL | [5] | ||
| NCI-H1975 (Lung) | 12.82 µg/mL | [5] | ||
| Nicotinamide derivative 7 | Nicotinamide derivative | HCT-116 (Colon) | 15.7 | [5] |
Note: Specific IC50 values for Compound 5c against HCT-15 and PC-3 were described as exhibiting higher cytotoxic potential compared to doxorubicin (B1662922) and sorafenib, respectively, but quantitative figures were not provided in the abstract[3]. BRN-103 was shown to inhibit migration, proliferation, and tube formation, but a specific IC50 for cytotoxicity was not detailed in the abstract[4].
Experimental Protocols
A thorough investigation of this compound's cytotoxicity would involve a panel of assays to assess cell viability, membrane integrity, and the induction of apoptosis.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability[6].
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals[7].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, serving as an indicator of compromised cell membrane integrity and cytotoxicity[8].
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with different concentrations of this compound. Include controls for spontaneous and maximum LDH release[9].
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which typically contains a substrate and a tetrazolium salt[9].
-
Incubation and Measurement: Incubate at room temperature, protected from light, for up to 30 minutes[10]. Measure the absorbance at approximately 490 nm[10].
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[2][11].
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer[3].
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension[3].
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[12].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Western blotting can detect changes in the expression levels of key proteins involved in the apoptotic cascade[13].
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers such as cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP[14].
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection and imaging.
Visualization of Potential Signaling Pathways and Workflows
Based on studies of related nicotinic acid derivatives, this compound could potentially exert cytotoxic effects through the inhibition of key signaling pathways involved in cell survival and proliferation, or by inducing apoptosis.
Figure 1: General workflow for in vitro cytotoxicity testing.
Certain nicotinic acid derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which can lead to apoptosis[1][15].
Figure 2: Hypothesized VEGFR-2 signaling inhibition.
Nicotinic acid has also been implicated in modulating the mitochondrial pathway of apoptosis[16].
Figure 3: Potential involvement in mitochondrial apoptosis.
Conclusion
While direct evidence for the cytotoxicity of this compound is currently lacking, the information available on related nicotinic acid derivatives suggests that this class of compounds warrants further investigation for potential anticancer activities. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers to initiate a systematic evaluation of this compound's cytotoxic and apoptotic effects. Such studies are essential to fully understand its pharmacological profile and to guide its future applications in drug development.
References
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. BRN-103, a novel nicotinamide derivative, inhibits VEGF-induced angiogenesis and proliferation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives
Application Note
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids to furnish 5-arylnicotinic acid derivatives. These products are valuable scaffolds in medicinal chemistry and drug development, appearing in a range of biologically active compounds.
This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental procedures, a summary of reaction conditions, and troubleshooting advice. The reaction is amenable to a variety of substituted arylboronic acids, demonstrating its versatility in creating diverse molecular libraries.
The general transformation follows the reaction scheme below:
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids. While many examples in the literature utilize solid-phase synthesis, the conditions are readily adaptable to solution-phase chemistry. The presented data is a compilation from solid-phase experiments and analogous solution-phase couplings of similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Toluene/EtOH (9:1) | 90 | 24 | 78 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 6 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O (10:1) | 95 | 18 | 72 |
Experimental Protocols
General Procedure for Solution-Phase Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid in solution.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl. This will precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-arylnicotinic acid.
Protocol for Solid-Phase Suzuki-Miyaura Coupling
This protocol is adapted from the work of Fernández et al. and is suitable for library synthesis.
Materials:
-
5-Bromonicotinic ester-bound resin (e.g., Wang resin, 1.0 equiv)
-
Arylboronic acid (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Reaction vessel for solid-phase synthesis
-
Shaker
-
Inert gas supply (Argon or Nitrogen)
-
Solvents for washing (DMF, Dichloromethane (DCM), Methanol (MeOH))
-
Cleavage cocktail (e.g., Trifluoroacetic acid/DCM 1:1)
Procedure:
-
Resin Swelling: Suspend the 5-bromonicotinic ester-bound resin in degassed DMF in a reaction vessel.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the resin suspension and agitate for 10 minutes.
-
Reagent Addition: Add K₃PO₄ and the arylboronic acid to the mixture.
-
Inerting and Reaction: Degas the vessel with Argon for 1 minute and then shake the mixture at 80 °C for 24 hours.
-
Washing: After the reaction, filter the resin and wash sequentially with DMF, DCM, and MeOH (3 times each).
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM 1:1) to release the 5-arylnicotinic acid product from the solid support.
-
Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product. Purify as needed.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Solution-Phase Synthesis
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.
References
Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromonicotinic acid as a versatile scaffold in solid-phase organic synthesis (SPOS). The primary application highlighted is the palladium-catalyzed Suzuki coupling reaction for the generation of diverse small molecule libraries, a technique of significant interest in drug discovery and development.
Introduction
This compound is a valuable building block in combinatorial chemistry, particularly amenable to SPOS. Its bifunctional nature, possessing both a carboxylic acid and an aryl bromide, allows for its initial attachment to a solid support and subsequent derivatization. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling, enabling the introduction of a wide array of substituents. This methodology facilitates the rapid and efficient synthesis of large libraries of 5-substituted nicotinic acid derivatives, which are of interest for screening as potential therapeutic agents.
The choice of solid support (resin) is crucial and influences the reaction conditions and the nature of the final product. This document details protocols for the use of three common resins: Wang resin for the synthesis of carboxylic acids, and Rink amide and Backbone Amide Linker (BAL) resins for the synthesis of primary and secondary amides, respectively.
Key Applications and Advantages
-
Scaffold for Combinatorial Libraries: this compound provides a rigid core structure that can be systematically elaborated, making it an ideal scaffold for generating libraries of related compounds.
-
Suzuki Coupling Reactions: The aryl bromide functionality readily participates in Suzuki coupling reactions, allowing for the formation of carbon-carbon bonds with a wide variety of boronic acids under mild conditions.[1]
-
Versatility of Solid Supports: The carboxylic acid handle allows for attachment to various resins, enabling the synthesis of diverse derivatives such as acids, esters, and amides.[1]
-
Efficiency of SPOS: Utilizing a solid-phase approach simplifies purification, as excess reagents and by-products are removed by simple washing and filtration steps, streamlining the synthesis of large compound libraries.
Experimental Data
The following tables summarize the quantitative data for the Suzuki coupling of this compound on different solid supports.
Table 1: Optimized Suzuki Coupling Conditions on Wang Resin
| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 80 | 24 | 75-89 | 78-96 |
| PdCl₂(dppf) | K₃PO₄ (3) | DMF | 80 | 24 | Lower conversion | Contaminated sample |
Data synthesized from multiple sources indicating general outcomes.[1]
Table 2: Suzuki Coupling Conditions on Rink and BAL Resins
| Resin | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Rink Amide | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ (6) | Toluene/EtOH (9:1) | 90-95 | 24 | - | >80 |
| BAL | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ (6) | Toluene/EtOH (9:1) | 90 | 24 | 75-85 | 71-96 |
Note: Yields for Rink amide were not explicitly quantified in the provided sources, but high purity was achieved.[1]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows.
Caption: General workflow for SPOS of 5-substituted nicotinic acid derivatives.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Detailed Experimental Protocols
Protocol 1: Loading of this compound onto Wang Resin
This protocol describes the esterification of Wang resin with this compound.
Materials:
-
Wang resin
-
This compound
-
1,3-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3 eq. relative to resin loading), HOBt (3 eq.), and a catalytic amount of DMAP in DMF.
-
Add DIC (3 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add the activated this compound solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 2: Loading of this compound onto Rink Amide and BAL Resins
This protocol details the acylation of amino-functionalized resins with this compound.
Materials:
-
Rink amide resin or alkylamino-BAL resin
-
This compound
-
Coupling reagents (e.g., DIC/HOBt or HATU/DIPEA)
-
DMF
-
DCM
-
MeOH
Procedure:
-
Swell the Rink amide or BAL resin in DMF for 1 hour.
-
If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to deprotect the amine, then wash thoroughly with DMF.
-
In a separate flask, activate the this compound (3 eq.) using standard coupling procedures (e.g., dissolve in DMF with HOBt (3 eq.) and add DIC (3 eq.), pre-activating for 10 minutes).[2]
-
Add the activated acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and wash with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: Suzuki Coupling on this compound-Loaded Wang Resin
Materials:
-
This compound-loaded Wang resin (1.2 mmol/g)
-
Aryl boronic acid (3 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3 eq.)
-
DMF, degassed
-
DCM
-
MeOH
Procedure:
-
Suspend the 5-bromonicotinic ester-bound resin (e.g., 60 mg) in degassed DMF (1 mL) in a reaction vessel.
-
Add Pd(PPh₃)₄ and agitate the mixture for 10 minutes.
-
Add K₃PO₄ and the respective aryl boronic acid.
-
Degas the mixture with Argon for 1 minute.
-
Shake the reaction mixture at 80°C for 24 hours.
-
Cool the reaction to room temperature, filter the resin, and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
The resin is now ready for cleavage.
Protocol 4: Suzuki Coupling on this compound-Loaded Rink Amide or BAL Resin
Materials:
-
This compound-loaded Rink amide or BAL resin (0.9 mmol/g)
-
Aryl boronic acid (3 eq.)
-
Pd(PPh₃)₄ (5 mol%)
-
2M Sodium carbonate (Na₂CO₃) solution (6 eq.)
-
Toluene/Ethanol (9:1), degassed
-
DMF
-
DCM
-
MeOH
Procedure:
-
Suspend the 5-bromonicotinic amide-bound resin (e.g., 60 mg) in degassed toluene/EtOH (9:1) (1.2 mL).
-
Add Pd(PPh₃)₄ and agitate the mixture for 10 minutes.
-
Add the 2M Na₂CO₃ solution and the aryl boronic acid.
-
Degas the mixture with Argon for 1 minute.
-
Shake the reaction mixture at 90°C for 24 hours.
-
Cool the reaction to room temperature, filter the resin, and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
The resin is now ready for cleavage.
Protocol 5: Cleavage of the Final Product from the Resin
Materials:
-
Resin with coupled product
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Wash the dried resin with DCM.
-
Suspend the resin in a solution of TFA/DCM (1:1).
-
Agitate the mixture at room temperature. For Wang resin, perform the cleavage for 2 x 10 minutes. For Rink and BAL resins, perform the cleavage for 2 x 15 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA/DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by preparative HPLC.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Trifluoroacetic acid (TFA) is highly corrosive and toxic. Handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes: Synthesis of 5-Bromonicotinoyl Chloride
Introduction
5-Bromonicotinoyl chloride (CAS No. 39620-02-5) is a halogenated pyridine-based acyl chloride that serves as a valuable intermediate in organic synthesis.[1][2] Its molecular formula is C₆H₃BrClNO.[3] The compound features a pyridine (B92270) ring functionalized with a bromine atom and a highly reactive acyl chloride group.[1] This dual reactivity makes it a versatile building block, particularly in the development of pharmaceuticals and agrochemicals.[2][4] The acyl chloride group readily undergoes nucleophilic substitution with amines and alcohols to form amides and esters, respectively.[3] 5-Bromonicotinoyl chloride has been utilized as a reactant in the preparation of antimalarial compounds and other biologically active molecules.[5][6]
General Synthesis Approach
The most common method for synthesizing 5-bromonicotinoyl chloride is through the direct chlorination of 5-bromonicotinic acid.[3][4] This conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The use of thionyl chloride is a widely adopted and effective method for this transformation.[1][4]
Experimental Protocol: Synthesis from this compound
This protocol details the synthesis of 5-bromonicotinoyl chloride via the reaction of this compound with thionyl chloride.
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane, optional)
-
N,N-dimethylformamide (DMF, catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser with a gas outlet/drying tube (to trap HCl and SO₂)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for workup
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, solvent-resistant gloves (e.g., butyl rubber).[7][8][9]
Safety Precautions:
-
Thionyl chloride is toxic, corrosive, and reacts violently with water. [9][10] It causes severe skin burns and eye damage and is toxic if inhaled.[9][10] This entire procedure must be performed in a well-ventilated fume hood.[10][11]
-
Ensure all glassware is thoroughly dried before use to prevent vigorous reaction of thionyl chloride with moisture.[2]
-
Wear appropriate PPE at all times.[7][9] An emergency shower and eyewash station should be readily accessible.[7]
-
The reaction evolves toxic gases (HCl and SO₂); ensure the gas outlet is connected to a proper scrubbing system (e.g., a bubbler with a sodium hydroxide (B78521) solution).[1]
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Addition of Reagents: Under the fume hood, add an excess of thionyl chloride (typically 2-5 equivalents).[1] A co-solvent like toluene can be used.[1] A catalytic amount of DMF can also be added to facilitate the reaction.[1]
-
Reaction: Attach the reflux condenser and the gas trap. Heat the mixture to reflux using a heating mantle.[1]
-
Monitoring: Continue heating at reflux until the solid this compound completely dissolves and the evolution of gas ceases.[1]
-
Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is then carefully removed by distillation under reduced pressure (using a rotary evaporator).[1] This step should be done with caution to avoid contamination of the vacuum pump.
-
Product Isolation: The resulting crude 5-bromonicotinoyl chloride is typically a pale yellow liquid or solid and can often be used in subsequent steps without further purification.[1][3]
Data Presentation
The following table summarizes the key components and expected outcomes of the synthesis.
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Thionyl chloride (SOCl₂) | [1][3] |
| Product | 5-Bromonicotinoyl chloride | [3] |
| CAS Number (Product) | 39620-02-5 | [5][6] |
| Molecular Formula | C₆H₃BrClNO | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [2][3] |
| Melting Point | 72-74 °C | [6] |
| Boiling Point | 265.4 °C at 760 mmHg | [6] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. Moisture sensitive. | [6] |
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 5-bromonicotinoyl chloride.
Logical Relationship of Synthesis and Analysis
Caption: Relationship between synthesis and subsequent application.
References
- 1. 5-Bromo-6-chloronicotinoyl chloride|CAS 78686-84-7 [benchchem.com]
- 2. CAS 39620-02-5: 5-Bromonicotinoyl chloride | CymitQuimica [cymitquimica.com]
- 3. Buy 5-Bromonicotinoyl chloride | 39620-02-5 [smolecule.com]
- 4. This compound | 20826-04-4 | Benchchem [benchchem.com]
- 5. 5-Bromonicotinoyl chloride CAS#: 39620-02-5 [m.chemicalbook.com]
- 6. 5-Bromonicotinoyl chloride|lookchem [lookchem.com]
- 7. nj.gov [nj.gov]
- 8. bionium.miami.edu [bionium.miami.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lobachemie.com [lobachemie.com]
Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
5-Bromonicotinic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its pyridine (B92270) core, substituted with both a bromine atom and a carboxylic acid, offers two reactive sites for functionalization. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound and its derivatives.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new bonds. The general catalytic cycle for these reactions, as depicted below, typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira with a co-catalyst), or migratory insertion (for Heck), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylnicotinic Acid Derivatives
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is widely used to synthesize 5-arylnicotinic acid derivatives, which are important scaffolds in medicinal chemistry.
Application Notes:
The Suzuki coupling of this compound can be performed on solid support, which is particularly useful for the generation of compound libraries for high-throughput screening.[1] The choice of resin, base, and catalyst can influence the reaction outcome. For solid-phase synthesis, this compound is first attached to a resin, such as Wang or BAL resin, before the cross-coupling reaction.
Quantitative Data:
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 37 | overnight | 85 | [1] |
| 3-Fluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 37 | overnight | 75 | [1] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | - | |
| Various arylboronic acids | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M) | Toluene/EtOH (9:1) | 90 | 24 | - |
Experimental Workflow (Solid-Phase Suzuki Coupling):
Figure 2: Workflow for solid-phase Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Solid-Phase Suzuki Coupling on Wang Resin[1]
-
Resin Preparation: this compound is attached to a commercial Wang resin using 1,3-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) in N,N-dimethylformamide (DMF) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP).
-
Reaction Setup: Suspend the 5-bromonicotinic ester-bound resin (1.2 mmol/g, 60 mg) in degassed DMF (1 mL).
-
Add Pd(PPh₃)₄ (5 mol%, 4 mg) to the resin suspension and agitate the mixture for 10 minutes.
-
Add K₃PO₄ (3 equivalents, 0.21 mmol, 42 mg) and the desired arylboronic acid (3 equivalents, 0.21 mmol).
-
Degas the mixture with argon for 1 minute.
-
Reaction: Shake the reaction mixture for 24 hours at 80°C.
-
Workup: Filter the resin and wash it sequentially with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (3 times each).
-
Cleavage: Cleave the product from the resin using a 1:1 mixture of trifluoroacetic acid (TFA) and DCM to yield the 5-arylnicotinic acid.
Heck Reaction: Synthesis of 5-Alkenylnicotinic Acid Derivatives
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce a variety of alkenyl groups at the 5-position of the nicotinic acid scaffold.
Application Notes:
While specific examples for this compound are not abundant in the literature, general protocols for the Heck reaction of aryl bromides with alkenes can be adapted. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of phosphine (B1218219) ligand can be crucial for achieving good yields and selectivity.
Representative Quantitative Data (Adapted from similar systems):
| Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 4 | 85-95 |
| Ethyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMA | 120 | 12 | 70-80 |
| 1-Octene | Pd(OAc)₂ (1), P(o-tol)₃ (2) | Et₃N | Acetonitrile (B52724) | 80 | 24 | 60-70 |
Note: These are representative conditions and yields for similar aryl bromides and may require optimization for this compound or its esters.
Experimental Workflow (Heck Reaction):
Figure 3: General workflow for the Heck reaction.
Detailed Protocol (Representative):
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 5-bromonicotinate (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent (e.g., 5 mL of acetonitrile or DMF) and the base (e.g., triethylamine (B128534), 1.5 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-alkenylnicotinate. The ester can then be hydrolyzed to the carboxylic acid if needed.
Sonogashira Coupling: Synthesis of 5-Alkynylnicotinic Acid Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 5-alkynylnicotinic acids, which are valuable precursors for various heterocyclic compounds and have applications in materials science.
Application Notes:
The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. The reaction is generally tolerant of a wide range of functional groups.
Quantitative Data:
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N | DMF | 25-80 | 2-12 | 80-95 | [2] |
| 1-Heptyne (B1330384) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 75-85 | - |
| Trimethylsilylacetylene (B32187) | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 8 | 80-90 | - |
Note: The data for 1-heptyne and trimethylsilylacetylene are representative for similar aryl bromides and may require optimization.
Experimental Workflow (Sonogashira Coupling):
Figure 4: General workflow for the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of Methyl 5-Bromonicotinate[3]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve methyl 5-bromonicotinate (1.0 mmol) in a suitable solvent such as DMF or THF (5 mL).
-
Add the terminal alkyne (1.1 - 1.5 equivalents).
-
Add the base, typically an amine such as triethylamine (2-3 equivalents).
-
Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (1-5 mol%).
-
Add the copper(I) co-catalyst, such as copper(I) iodide (2-10 mol%).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80°C) for 2 to 12 hours, monitoring the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-alkynylnicotinate. The ester can be subsequently hydrolyzed to the carboxylic acid.
Buchwald-Hartwig Amination: Synthesis of 5-Aminonicotinic Acid Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction provides a direct route to 5-aminonicotinic acid derivatives, which are of great interest in medicinal chemistry.
Application Notes:
The Buchwald-Hartwig amination of this compound or its esters requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results. The reaction is sensitive to the nature of both the amine and the aryl halide.
Representative Quantitative Data (Adapted from similar systems):
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 18 | 70-80 |
Note: These are representative conditions and yields for similar bromopyridines and may require optimization for this compound or its esters.
Experimental Workflow (Buchwald-Hartwig Amination):
Figure 5: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol (Representative):
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., BINAP, 1.5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add ethyl 5-bromonicotinate (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring for 16-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino nicotinate (B505614) derivative, which can be further hydrolyzed to the corresponding acid.
These protocols and application notes provide a comprehensive guide for utilizing this compound in various palladium-catalyzed cross-coupling reactions. Researchers should note that optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.
References
The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the critical role of 5-bromonicotinic acid in the synthesis of Nicergoline (B1678741), a potent vasodilator used in the treatment of cerebrovascular and peripheral vascular disorders. The following application notes and protocols are compiled from established synthetic routes, offering insights into the chemical transformations, experimental procedures, and quantitative data associated with this process.
Introduction: The Strategic Importance of this compound
This compound serves as a key building block in the synthesis of Nicergoline. Its primary function is to introduce the 5-bromonicotinoyl moiety to a lysergol-derived core structure. This is typically achieved through an esterification reaction. To facilitate this reaction, this compound is often converted into a more reactive acylating agent, such as 5-bromonicotinoyl chloride. The subsequent coupling with a suitable lysergol (B1675761) derivative forms the final Nicergoline molecule. The purity and reactivity of this compound and its derivatives are paramount to achieving high yields and purity of the final active pharmaceutical ingredient (API).
Synthesis of this compound
A common method for the preparation of this compound involves the direct bromination of nicotinic acid.
Experimental Protocol: Bromination of Nicotinic Acid
This protocol is based on a procedure utilizing thionyl chloride and bromine in the presence of an iron catalyst[1].
Reagents:
-
Nicotinic Acid
-
Thionyl Chloride (SOCl₂)
-
Bromine (Br₂)
-
Iron powder (catalyst)
-
4N Sodium Hydroxide (B78521) (NaOH) solution
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
To a reaction vessel, add nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and iron powder (e.g., 1 g, 2% by weight of nicotinic acid)[1].
-
Heat the mixture to 70°C with stirring.
-
Over a period of 2 hours, add bromine (e.g., 40 ml, 0.78 mol) to the reaction mixture[1].
-
Reflux the reaction mixture for 6 hours with continuous stirring[1].
-
After reflux, distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0°C and slowly add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches approximately 3[1].
-
A precipitate of this compound will form. Collect the precipitate by suction filtration on a Buchner funnel.
-
Wash the collected solid with ice water (e.g., 100 ml)[1].
-
For further purification, the crude product can be recrystallized from ethanol.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Nicotinic Acid | [1] |
| Key Reagents | Thionyl Chloride, Bromine, Iron Powder | [1] |
| Reaction Time | 6 hours (reflux) | [1] |
| Yield | 87.3% | [1] |
| Melting Point | 182°C | [1] |
Synthesis of Nicergoline from this compound Derivatives
The synthesis of Nicergoline involves the esterification of a lysergol derivative with an activated form of this compound. A common route utilizes 5-bromonicotinoyl chloride.
Activation of this compound
Protocol: Synthesis of 5-Bromonicotinoyl Chloride
This step involves the conversion of the carboxylic acid group of this compound into a more reactive acyl chloride.
Reagents:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (B109758), Toluene)
Procedure:
-
Suspend this compound in an anhydrous solvent in a reaction flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂.
-
Slowly add an excess of thionyl chloride (or oxalyl chloride) to the suspension.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by the cessation of gas evolution).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride, which can often be used in the next step without further purification.
Esterification and Final Synthesis of Nicergoline
Protocol: Synthesis of Nicergoline
This protocol describes the reaction of 1-methyl-10α-methoxy-lysergol with 5-bromonicotinoyl chloride[2].
Reagents:
-
1-methyl-10α-methoxy-lysergol
-
5-Bromonicotinoyl Chloride
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N)
-
Acetone (B3395972) (for recrystallization)
Procedure:
-
Dissolve 1-methyl-10α-methoxy-lysergol in dichloromethane and cool the solution to a temperature range of -10 to 10°C[2].
-
Add triethylamine to the solution[2].
-
Slowly add a solution of 5-bromonicotinoyl chloride in dichloromethane to the reaction mixture, maintaining the temperature between -10 and 10°C[2].
-
After the addition is complete, continue to stir the reaction mixture in the same temperature range for 1 hour[2].
-
Upon completion of the reaction (monitored by TLC or HPLC), add water to quench the reaction and separate the organic layer.
-
Wash the organic layer with water.
-
Concentrate the organic phase to dryness under reduced pressure to obtain the crude Nicergoline.
-
For purification, dissolve the crude product in acetone by heating to a gentle reflux[2].
-
Slowly cool the solution to room temperature and stir for 1 hour, then further cool to -10 to 0°C and stir for another hour to induce crystallization[2].
-
Filter the crystalline product to obtain Nicergoline with a purity of over 99.5%[2].
Quantitative Data for Nicergoline Synthesis
| Parameter | Value | Reference |
| Key Intermediate | 1-methyl-10α-methoxy-lysergol | [2] |
| Acylating Agent | 5-Bromonicotinoyl Chloride | [2] |
| Solvent | Dichloromethane | [2] |
| Base | Triethylamine | [2] |
| Reaction Temperature | -10 to 10°C | [2] |
| Final Product Purity | > 99.5% | [2] |
Visualizing the Synthesis
Signaling Pathway and Logical Relationships
References
Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromonicotinic acid as a versatile building block in medicinal chemistry. It covers its application in the synthesis of various therapeutic agents, including enzyme inhibitors and as a scaffold for combinatorial libraries.
Introduction to this compound in Drug Discovery
This compound is a highly valuable scaffold in medicinal chemistry due to its versatile reactivity, allowing for the strategic introduction of diverse functional groups.[1] The presence of the bromine atom and the carboxylic acid group on the pyridine (B92270) ring offers two key points for chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds.[1] The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, facilitating the exploration of structure-activity relationships (SAR).[1]
Its utility has been demonstrated in the synthesis of a wide range of biologically active molecules, including the vasodilator Nicergoline, as well as inhibitors of key enzymes implicated in various diseases, such as caspases, soluble epoxide hydrolase (sEH), indoleamine 2,3-dioxygenase 1 (IDO1), poly(ADP-ribose) polymerase (PARP), and various kinases.[2][3][4]
Synthesis of Bioactive Molecules using this compound
Synthesis of Nicergoline Precursors
This compound serves as a crucial starting material in the synthesis of Nicergoline, a drug used to treat cerebrovascular and peripheral vascular disorders.[2] The synthesis involves the reaction of a this compound derivative with a complex ergoline (B1233604) scaffold.
Experimental Protocol: Preparation of this compound
A common method for the preparation of this compound is through the direct bromination of nicotinic acid.[2][5]
-
Reagents: Nicotinic acid, thionyl chloride, bromine, powdered iron (catalyst).
-
Procedure:
-
To a mixture of nicotinic acid and powdered iron (0.5-5.0 wt%), add thionyl chloride.
-
Heat the mixture to 70-80°C and add bromine dropwise over 2 hours.
-
After cooling, carefully hydrolyze the reaction mixture with water.
-
Adjust the pH to 2.5-3.0 with an inorganic base to precipitate the product.[5]
-
The crude this compound can be further purified by recrystallization.
-
Synthesis of 5-Aryl Nicotinic Acid Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating biaryl structures, which are common motifs in many kinase inhibitors and other therapeutic agents.[1] this compound and its derivatives are excellent substrates for this reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling on a Solid Support
-
Materials: 5-Bromonicotinic ester-bound resin, arylboronic acid, Pd(PPh₃)₄, K₃PO₄, DMF.
-
Procedure:
-
Suspend the 5-bromonicotinic ester-bound resin in degassed DMF.
-
Add Pd(PPh₃)₄ (5 mol%) to the resin and agitate for 10 minutes.
-
Add K₃PO₄ (3 equivalents) and the respective arylboronic acid (3 equivalents).
-
Degas the mixture with Argon for 1 minute and shake for 24 hours at 80°C.
-
Filter the resin and wash sequentially with DMF, DCM, and MeOH.
-
Cleave the product from the resin using a mixture of TFA/DCM (1:1).
-
Quantitative Data: Suzuki-Miyaura Coupling Yields [1]
| Arylboronic Acid | Coupled Product | Yield (%) |
| Phenylboronic acid | 5-Phenylnicotinic acid derivative | 88 |
| 3-Fluoro-4-methylphenylboronic acid | 5-(3-Fluoro-4-methylphenyl)nicotinic acid derivative | 75 |
Experimental Workflow: Suzuki-Miyaura Coupling
Application in the Synthesis of Enzyme Inhibitors
Caspase Inhibitors for Apoptosis Modulation
Caspases are a family of proteases that play a central role in apoptosis (programmed cell death).[6] Inhibitors of caspases are being investigated for various therapeutic applications. This compound has been used as a scaffold to generate libraries of compounds for screening against caspases, leading to the identification of potent inhibitors.[1]
Quantitative Data: Caspase Inhibition [7]
| Compound ID | Target | IC50 (nM) |
| ML132 (Probe) | Caspase-1 | 23 |
| ML132 (Probe) | Caspase-3 | >10000 |
| ML132 (Probe) | Caspase-7 | >10000 |
| ML132 (Probe) | Caspase-9 | >10000 |
Signaling Pathway: Apoptosis Induction
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for treating hypertension and inflammation. Large DNA-encoded libraries incorporating this compound as a key building block have been used to discover potent sEH inhibitors.[1]
Quantitative Data: sEH Inhibition
| Compound Class | Target | IC50 Range (µM) | Reference |
| Malabaricones and new related compounds | sEH | 14.24 - 46.35 | --INVALID-LINK-- |
| Urea derivatives | sEH | 0.002 - >100 | --INVALID-LINK-- |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a promising target for cancer immunotherapy.[4] Novel IDO1 inhibitors with an isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold have been synthesized, where precursors could potentially be derived from this compound.[4]
Quantitative Data: IDO1 Inhibition [4]
| Compound ID | R¹ | R² | hIDO1 IC50 (µM) |
| 12 | H | 4-F-Ph | 50 |
| 20 | H | 4-MeOOC-Ph | 1.8 |
| 23 | H | 4-CF₃-Ph | 1.1 |
| 32 | H | 4-cyclohexyl-Ph | 1.4 |
| 39 | Me | 4-MeOOC-Ph | 1.9 |
Signaling Pathway: IDO1 in Tumor Immune Evasion
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a class of targeted cancer therapies, particularly effective in tumors with BRCA mutations. Various heterocyclic scaffolds, which can be synthesized using this compound as a starting material, are used in the design of potent PARP inhibitors.
Quantitative Data: PARP-1 Inhibition [8]
| Compound ID | PARP-1 IC50 (nM) |
| Olaparib | 34 |
| 8a | 36 |
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyrimidine (B1678525) core, often found in kinase inhibitors, can be functionalized using this compound derivatives to explore new chemical space and develop novel inhibitors.
Quantitative Data: Multi-Kinase Inhibition [9]
| Compound ID | Target Kinase | IC50 (nM) |
| 16b | Clk4 | 11 |
| 16b | DRAK1 | 87 |
| 16b | Haspin | 125.7 |
| 16b | Clk1 | 163 |
| 16b | Dyrk1B | 284 |
| 16b | Dyrk1A | 353.3 |
Conclusion
This compound is a cornerstone building block in medicinal chemistry, offering a robust platform for the synthesis of a diverse array of biologically active compounds. Its amenability to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling and derivatization of the carboxylic acid, makes it an invaluable tool for drug discovery and development professionals. The applications highlighted in this document demonstrate its broad utility in generating novel inhibitors for a range of therapeutic targets.
References
- 1. This compound | 20826-04-4 | Benchchem [benchchem.com]
- 2. RU2039046C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2070193C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 5-Bromonicotinic Acid with Arylacetonitriles and LDA in THF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and collected data for the reaction of 5-bromonicotinic acid with various arylacetonitriles in the presence of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). This reaction yields 5-(α-arylcyanomethyl)nicotinic acids, which are valuable intermediates in the synthesis of biologically active compounds.[1] The subsequent oxidative decyanation to form 5-aroylnicotinic acids is also described.
Reaction Overview
The reaction proceeds via the formation of a 3,4-dehydropyridine-5-carboxylate (a hetaryne) intermediate at low temperatures.[1] This intermediate is generated from this compound upon treatment with a strong base, LDA. The pre-formed α-lithiated arylacetonitrile then adds to the hetaryne, resulting in the formation of 3-(α-arylcyanomethyl)nicotinic acids.[1] Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used to generate enolates from carbonyl compounds and, in this case, to deprotonate the arylacetonitrile and facilitate the formation of the hetaryne intermediate.[2][3][4] The use of an ether solvent like THF is standard for reactions involving LDA.[2][3][4]
Data Presentation
Reaction of this compound with Various Arylacetonitriles
The following table summarizes the yields of 5-(α-arylcyanomethyl)nicotinic acids obtained from the reaction of this compound with a selection of arylacetonitriles.[1]
| Arylacetonitrile (ArCH₂CN) | Product (Ar) | Yield (%) |
| Phenylacetonitrile | C₆H₅ | 75 |
| 2-Methoxyphenylacetonitrile | 2-MeO-C₆H₄ | 73 |
| 4-Methoxyphenylacetonitrile | 4-MeO-C₆H₄ | 60 |
| 3,4-Dimethoxyphenylacetonitrile | 3,4-diMeO-C₆H₃ | 61 |
| 1-Naphthylacetonitrile | 1-Naphthyl | 62 |
| 3-Thienylacetonitrile | 3-Thienyl | 68 |
Oxidative Decyanation of 5-(α-Arylcyanomethyl)nicotinic Acids
The resulting 5-(α-arylcyanomethyl)nicotinic acids can be readily converted to the corresponding 5-aroylnicotinic acids in excellent yields by treatment with 10% aqueous potassium hydroxide (B78521) in the presence of air.[1]
| Starting Material (Ar) | Product (Ar) | Yield (%) |
| C₆H₅ | C₆H₅ | 91 |
| 2-MeO-C₆H₄ | 2-MeO-C₆H₄ | 85 |
| 4-MeO-C₆H₄ | 4-MeO-C₆H₄ | 90 |
| 3,4-diMeO-C₆H₃ | 3,4-diMeO-C₆H₃ | 92 |
| 1-Naphthyl | 1-Naphthyl | 83 |
Experimental Protocols
Materials and General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., dry, oxygen-free nitrogen or argon).[1]
-
Glassware should be oven-dried at 125 °C overnight prior to use.[1]
-
Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.[1]
-
n-Butyllithium (n-BuLi) in hexane (B92381) is commercially available and should be titrated prior to use for accurate concentration determination.
-
Lithium diisopropylamide (LDA) is typically prepared in situ.
Protocol 1: Synthesis of 5-(α-Arylcyanomethyl)nicotinic Acids
This protocol is a general procedure adapted from Wang and Biehl, 1997.[1]
-
Preparation of LDA solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add anhydrous THF (volume will depend on the scale of the reaction). Cool the flask to -70 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (B44863) (1.1 equivalents) via syringe. Then, slowly add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -70 °C. Stir the resulting solution for an additional 10 minutes at this temperature.
-
Formation of the arylacetonitrile anion: To the freshly prepared LDA solution, add the appropriate arylacetonitrile (1.0 equivalent) dropwise. The solution is expected to develop a deep red color. Stir the mixture for an additional 30 minutes at -70 °C.
-
Reaction with this compound: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the arylacetonitrile anion solution at -70 °C.
-
Reaction Progression and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (e.g., 30 mL for a 5 mmol scale reaction).
-
Work-up and Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with methylene (B1212753) chloride (3 x volume of residue).
-
Combine the organic extracts and wash with brine (2 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid material can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/acetone, 6:4 v/v) to yield the pure 5-(α-arylcyanomethyl)nicotinic acid, which can be further purified by recrystallization (e.g., from ethyl acetate).[1]
-
Protocol 2: Oxidative Decyanation to 5-Aroylnicotinic Acids
This protocol is for the conversion of the products from Protocol 1 to the corresponding ketones.[1]
-
Dissolve the 5-(α-arylcyanomethyl)nicotinic acid in a 10% aqueous solution of potassium hydroxide (KOH).
-
Stir the solution at room temperature, open to the air, allowing for oxidation. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain the 5-aroylnicotinic acid.
Visualizations
References
Synthesis of Novel Ligands Using 5-Bromonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 5-bromonicotinic acid. This versatile building block offers a scaffold for the development of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key synthetic transformations, including amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a foundation for the creation of diverse chemical libraries.
Introduction
This compound is a readily available starting material that features a pyridine (B92270) ring substituted with a carboxylic acid and a bromine atom. The carboxylic acid group serves as a handle for amide and ester formation, allowing for the introduction of various functional groups and the modulation of physicochemical properties. The bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules.
Synthetic Pathways Overview
The primary synthetic strategies for generating novel ligands from this compound are summarized below. These pathways offer access to a diverse range of molecular architectures.
Caption: General synthetic routes from this compound.
Section 1: Synthesis of N-Aryl and N-Heteroaryl Nicotinamides via Amide Coupling
Amide bond formation is a fundamental reaction in organic synthesis and a common strategy for derivatizing this compound. The general approach involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by reaction with a primary or secondary amine.
Experimental Protocol 1: Synthesis of N-(thiophen-2-yl)-5-bromonicotinamide
This protocol details the synthesis of a heteroaryl amide ligand.
Reaction Scheme:
Caption: Workflow for N-(thiophen-2-yl)-5-bromonicotinamide synthesis.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Thiophen-2-amine
-
Pyridine
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Acyl Chloride Formation: To a solution of this compound (2.3 mmol) in CH₂Cl₂ (20 mL), add oxalyl chloride (6.9 mmol) dropwise at room temperature. Add one drop of DMF as a catalyst.
-
Stir the mixture at room temperature for 6 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in CH₂Cl₂ (20 mL).
-
Add a solution of thiophen-2-amine (2.3 mmol) and pyridine (2.3 mmol) in CH₂Cl₂ (10 mL) dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-(thiophen-2-yl)-5-bromonicotinamide.
Quantitative Data for N-(thiophen-2-yl)nicotinamide Derivatives:
| Compound ID | Rn | R¹ | R² | R³ | Yield (%) | M.p. (°C) |
| 4a | 6-Cl, 5-CN, 2-Me | OC₂H₅ | CN | CH₃ | 74 | >175 |
| 4b | 6-Br, 5-Cl, 2-Me | OC₂H₅ | CN | CH₃ | 74 | >196 |
| 4f | 5,6-Cl₂ | OC₂H₅ | CN | CH₃ | - | - |
| 4g | 5-Br, 6-Cl | OCH₃ | CN | CH₃ | 64 | >238 |
| 4m | 5,6-Cl₂ | O(CH₂)₂OCH₃ | CN | CH₃ | 69 | 213-214 |
| 4n | 5,6-Cl₂ | OCH₂Ph | CN | CH₃ | 63 | >213 |
| 4p | 5,6-Cl₂ | NH-cyclopropyl | CN | CH₃ | 69 | >258 |
| 4q | 5,6-Cl₂ | NHPh | CN | CH₃ | 65 | >243 |
| 4r | 5,6-Cl₂ | OC₂H₅ | CN | C₂H₅ | 68 | >205 |
| 4s | 5,6-Cl₂ | OC₂H₅ | H | CH₃ | 73 | >211 |
Data extracted from a study on N-(thiophen-2-yl)nicotinamide derivatives as potential fungicides. The specific characterization data for the parent compound N-(thiophen-2-yl)-5-bromonicotinamide was not provided in the searched literature, but the general procedure is applicable.
Section 2: Synthesis of 5-Aryl Nicotinates via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the pyridine ring of this compound derivatives and various aryl or heteroaryl boronic acids. This reaction is typically catalyzed by a palladium complex in the presence of a base. To avoid potential side reactions with the carboxylic acid group, it is often protected as an ester prior to the coupling reaction.
Experimental Protocol 2: Solution-Phase Synthesis of Ethyl 5-phenylnicotinate
This protocol outlines a solution-phase Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Caption: Workflow for the synthesis of Ethyl 5-phenylnicotinate.
Materials:
-
Ethyl 5-bromonicotinate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
10% Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine ethyl 5-bromonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a solvent mixture of 95% ethanol (3 mL) and water (1 mL).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%). The mixture should turn brown upon addition of the catalyst.
-
Reaction: Heat the reaction mixture in a preheated water bath at 60-80 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with 10% HCl (aq) until a precipitate is observed.
-
Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation to obtain the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data for Suzuki Coupling Products:
| Starting Material | Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Iodovanillin | Phenylboronic acid | 6-hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde | Pd(OAc)₂ | Amberlite IRA-400(OH) | EtOH/H₂O | 60 | 1-2 | - |
| This compound (on Wang resin) | 4-Fluorophenyl-boronic acid | 5-(4-Fluorophenyl)-nicotinic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | - |
| 5-Bromonicotinamide (on BAL resin) | Various arylboronic acids | 5-Aryl-nicotinamides | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 90 | 24 | 75-85 |
Note: The yields for the solution-phase synthesis of ethyl 5-phenylnicotinate were not explicitly found in the search results, but the provided protocol is a standard and effective method. The table includes data from related Suzuki coupling reactions for comparison.
Section 3: Synthesis of Pyrazole-Containing Ligands
The synthesis of pyrazole-containing ligands from this compound can be achieved through multi-step sequences, often involving the initial formation of a key intermediate followed by cyclization reactions.
Experimental Protocol 3: Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic acid (Illustrative Intermediate)
While not a direct ligand synthesis from this compound, this protocol illustrates the formation of a pyrazole (B372694) carboxylic acid, a key intermediate for further elaboration into ligands. A similar strategy could be envisioned starting from a suitably functionalized derivative of this compound.
Reaction Scheme:
Caption: Synthesis of a pyrazole carboxylic acid intermediate.
Materials:
-
Sodium (E)-2-hydroxy-4-oxopent-2-en-1-olate (Intermediate III)
-
Ethanol
-
Hydrazine monohydrochloride
-
12N Hydrochloric acid (HCl)
-
30% Sodium hydroxide (B78521) (NaOH) solution
-
Water
Procedure:
-
Reaction Setup: In a three-necked flask, charge sodium (E)-2-hydroxy-4-oxopent-2-en-1-olate (0.20 mol) and ethanol (500 mL).
-
Add an aqueous solution of hydrazine monohydrochloride (0.23 mol in 50 mL of water).
-
Stir the mixture and adjust the pH to 2-3 with 12N hydrochloric acid.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 5 hours. Monitor the reaction completion by TLC.
-
Work-up: Cool the reaction to 20-30 °C and adjust the pH to 7-8 with a 30% NaOH aqueous solution.
-
Concentrate the solution to 2-3 volumes.
-
Add water (250 mL) and concentrate to 6 volumes.
-
Isolation: Filter the precipitate, wash with water, and dry under vacuum at 50-55 °C to yield the product.
Quantitative Data for 5-Acetyl-1H-pyrazole-3-carboxylic acid Synthesis:
| Product | Yield (%) | Purity (%) |
| 5-Acetyl-1H-pyrazole-3-carboxylic acid | 98.1 | 98.75 |
This protocol demonstrates a high-yielding synthesis of a pyrazole intermediate, which can be further functionalized to create novel ligands.[1]
Characterization of Synthesized Ligands
The synthesized ligands should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).
-
Melting Point (m.p.): To assess the purity of solid compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide array of novel ligands. The protocols provided herein for amide bond formation and Suzuki-Miyaura cross-coupling offer robust and adaptable methods for generating diverse compound libraries. Researchers and drug development professionals can utilize these methodologies as a foundation for exploring new chemical space and developing innovative molecules with potential therapeutic or material science applications. Careful execution of these protocols and thorough characterization of the resulting products are essential for successful ligand synthesis.
References
Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-arylnicotinic acid derivatives, valuable compounds in medicinal chemistry and drug discovery, starting from 5-bromonicotinic acid. The primary focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, with additional information on other relevant palladium-catalyzed cross-coupling methodologies.
Introduction
5-Arylnicotinic acid derivatives are a class of compounds with significant interest in the pharmaceutical industry. The introduction of an aryl group at the 5-position of the nicotinic acid scaffold can modulate the biological activity of the molecule. This compound is a versatile and commercially available starting material for the synthesis of these derivatives through various cross-coupling reactions.[1][2] The most common and robust method for this transformation is the Suzuki-Miyaura coupling, which offers mild reaction conditions and tolerance to a wide range of functional groups.[3][4][5] Other palladium-catalyzed reactions such as Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination can also be employed to introduce diverse functionalities.[6][7][8][9][10][11][12][13][14]
General Reaction Scheme
The core transformation involves the palladium-catalyzed cross-coupling of this compound with a suitable organometallic reagent.
Caption: General workflow for the synthesis of 5-arylnicotinic acid derivatives.
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various arylboronic acids.[3][4]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 3-Fluoro-4-methylphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate (B84403) [K₃PO₄], Sodium carbonate [Na₂CO₃])
-
Solvent (e.g., N,N-Dimethylformamide [DMF], Toluene/Ethanol mixture)
-
Inert gas (Argon or Nitrogen)
Protocol for Solution-Phase Synthesis:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol for Solid-Phase Synthesis:
This protocol is adapted for combinatorial chemistry approaches, where this compound is attached to a solid support (e.g., Wang resin).
-
Suspend the this compound-bound resin (1.0 equiv.) in a degassed solvent such as DMF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and agitate the mixture for 10 minutes.
-
Add the base (e.g., K₃PO₄, 3.0 equiv.) and the arylboronic acid (3.0 equiv.).
-
Degas the mixture with an inert gas and shake at 80 °C for 24 hours.
-
Filter the resin and wash sequentially with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (3x each).
-
Cleave the product from the resin using appropriate conditions (e.g., trifluoroacetic acid (TFA) in DCM for Wang resin) to yield the 5-arylnicotinic acid.
Other Cross-Coupling Reactions
While Suzuki coupling is the most cited for this specific transformation, other cross-coupling reactions can be adapted for the synthesis of various 5-substituted nicotinic acid derivatives. The general principles of these reactions are outlined below.
-
Stille Coupling: This reaction couples this compound with an organostannane reagent. A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a drawback.[9][10][11]
-
Negishi Coupling: This method utilizes an organozinc reagent, which is more reactive than organoboranes or organostannanes, often leading to faster reactions. However, organozinc reagents are sensitive to air and moisture.[6][12][15]
-
Sonogashira Coupling: For the synthesis of 5-alkynylnicotinic acid derivatives, the Sonogashira coupling of this compound with a terminal alkyne is employed, typically using a palladium catalyst and a copper(I) co-catalyst.[8][13][16][17]
-
Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination allows for the coupling of this compound with primary or secondary amines.[7][14][18][19]
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids.
| Arylboronic Acid | Coupled Product | Yield (%) | Reference |
| Phenylboronic acid | 5-Phenylnicotinic acid derivative | 88 | [3] |
| 3-Fluoro-4-methylphenylboronic acid | 5-(3-Fluoro-4-methylphenyl)nicotinic acid derivative | 75 | [3] |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)nicotinic acid | - |
Note: The yield for 5-(4-Fluorophenyl)nicotinic acid was reported in the context of solid-phase synthesis optimization without a specific final yield figure provided in the abstract.
Reaction Mechanism Visualization
The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental concept in understanding these transformations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 20826-04-4 | Benchchem [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. youtube.com [youtube.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Bromonicotinic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-bromonicotinic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Question: My this compound will not dissolve in the hot solvent.
Answer:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent incrementally until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. This compound can be recrystallized from water, ethanol, or isopropyl alcohol.[1][2] Ensure you are using a recommended solvent.
-
Insoluble Impurities: The undissolved solid may be an insoluble impurity. If most of the desired compound has dissolved and only a small amount of solid remains, you can perform a hot filtration to remove the insoluble material.[3]
Question: No crystals are forming upon cooling.
Answer:
-
Supersaturation Not Reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the this compound and then allow it to cool again.[4]
-
Lack of Nucleation Sites: Induce crystallization by:
-
Cooling Too Slowly or Too Quickly: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[3]
Question: The product "oiled out" instead of forming crystals.
Answer:
-
Solution Cooled Too Quickly: The temperature of the solution may have dropped too rapidly, causing the compound to come out of solution as a liquid (oil) rather than forming a crystal lattice. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][5]
-
High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, leading to oiling out. Consider pre-purification steps or using charcoal to remove some impurities.[5]
Question: The recrystallized product is colored.
Answer:
-
Colored Impurities Present: If the crude material or the resulting solution has a color, this indicates the presence of colored impurities. To remove these, add a small amount of activated charcoal to the hot solution before the filtration step.[2] Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[5]
Question: The yield of pure this compound is low.
Answer:
-
Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]
-
Premature Crystallization: Crystals may have formed during hot filtration. Ensure your filtration apparatus is pre-heated to prevent this.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the product before filtration.[6]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: Water, ethanol, and isopropyl alcohol have been successfully used for the recrystallization of this compound.[1][2] Isopropyl alcohol, in particular, has been shown to yield high-purity crystals.[2][7]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials from the synthesis, such as nicotinic acid, and by-products from the bromination reaction.[7] Colored impurities may also be present.[2]
Q3: How can I improve the purity of my final product?
A3: To improve purity, ensure slow and undisturbed crystal growth.[3] The use of charcoal can help remove colored impurities.[2] A second recrystallization step can also be performed if the initial purity is not satisfactory.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is typically in the range of 182-187 °C.[8] A sharp melting point within this range is a good indicator of purity.
Quantitative Data Summary
| Parameter | Solvent System | Reported Value | Reference |
| Yield | Isopropyl Alcohol | 93% | [2][7] |
| Ethanol | 87.3% | [7] | |
| Purity | Isopropyl Alcohol | 100% (by GLC) | [2][7] |
| Melting Point | Not Specified | 182-187 °C | [8] |
Experimental Protocol: Recrystallization of this compound from Isopropyl Alcohol
This protocol is a general guideline and may require optimization based on the scale of the experiment and the purity of the crude material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of hot isopropyl alcohol until all the solid has just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel with a fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.
-
Analysis: Determine the yield and check the purity of the recrystallized this compound by measuring its melting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. This compound | 20826-04-4 [chemicalbook.com]
- 2. This compound | 20826-04-4 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. RU2039046C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. This compound(20826-04-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Optimizing Suzuki reaction conditions for 5-Bromonicotinic acid on solid support
Welcome to the technical support center for optimizing Suzuki reaction conditions for 5-bromonicotinic acid on solid support. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: Which solid support is best for the Suzuki coupling of this compound?
A1: The choice of solid support significantly impacts the success of the Suzuki coupling. Wang resin is often used for preparing 5-substituted nicotinic acid esters, while Rink and BAL (Backbone Amide Linker) resins are suitable for generating primary and secondary amides, respectively.[1] It's important to note that reaction conditions optimized for one resin may not be directly transferable to another. For instance, conditions optimized for Wang-ester resin have shown inferior results on Rink-amide resin.
Q2: What is the recommended catalyst for this reaction?
A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of this compound on solid support. In comparative studies, Pd(PPh₃)₄ has been shown to be a better catalyst than [PdCl₂(dppf)], which can contaminate the final product.
Q3: What are the optimal bases and solvents to use?
A3: The choice of base and solvent is interdependent and also depends on the solid support. For this compound attached to Wang resin, potassium phosphate (B84403) (K₃PO₄) in dimethylformamide (DMF) has been used successfully. For BAL resin, aqueous sodium carbonate (Na₂CO₃) in a toluene/ethanol mixture is a suitable combination. The presence of water can be detrimental when using Wang resin, likely due to hydrolysis of the ester linkage.
Q4: My reaction is stalling and giving low yields. What are the likely causes?
A4: Stalled reactions or low yields can be attributed to several factors. Catalyst deactivation, often indicated by the formation of palladium black, can occur due to high temperatures or oxygen contamination.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). Additionally, the quality of the boronic acid is crucial, as it can degrade over time.[2] Inadequate solubility of reagents or the resin-bound substrate in the chosen solvent can also halt the reaction.[2]
Q5: I'm observing significant side products like homocoupling and protodeboronation. How can I minimize these?
A5: Homocoupling of the boronic acid can be promoted by the presence of oxygen.[3] Rigorous degassing of all solvents and maintaining an inert atmosphere are critical to minimize this side reaction. Protodeboronation, the replacement of the boronic acid group with a hydrogen, is often catalyzed by the base and can be a significant issue.[2] Using anhydrous conditions or a less aqueous solvent system can help mitigate this problem.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase Suzuki coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure proper storage of the catalyst. |
| Poor quality of boronic acid | Use fresh, high-purity boronic acid. Store boronic acids under appropriate conditions (cool, dry, and dark). | |
| Inefficient degassing | Degas all solvents and the reaction mixture thoroughly with an inert gas (e.g., Argon) for an extended period.[4] | |
| Inappropriate base or solvent | Optimize the base and solvent combination for your specific solid support. Refer to the experimental protocols below. | |
| Incomplete Reaction (Starting Material Remains) | Catalyst deactivation | Consider using a more robust catalyst system or slightly lowering the reaction temperature.[2] Ensure the reaction is strictly under an inert atmosphere. |
| Reagent insolubility | Choose a solvent system that ensures good swelling of the resin and solubility of the boronic acid and base. | |
| Insufficient reaction time | Monitor the reaction progress and consider extending the reaction time if necessary. | |
| Product Contamination with Palladium | Catalyst choice | Use Pd(PPh₃)₄ instead of catalysts like PdCl₂(dppf), which have been reported to contaminate the final product. |
| Difficulty in Cleaving the Product from the Resin | Incomplete reaction | Ensure the Suzuki coupling has gone to completion before attempting cleavage. |
| Inappropriate cleavage cocktail | Use the appropriate cleavage cocktail for your resin type (e.g., TFA/DCM for Wang and BAL resins). |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Suzuki coupling of this compound on different solid supports.
Table 1: Reaction Conditions on Wang Resin
| Parameter | Value |
| Resin Loading | 1.2 mmol/g |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 5 mol % |
| Base | K₃PO₄ |
| Base Equiv. | 3 eq |
| Boronic Acid Equiv. | 3 eq |
| Solvent | DMF |
| Temperature | 80 °C |
| Time | 24 h |
Data sourced from a study on the solid-phase preparation of 5-substituted nicotinic acid derivatives.
Table 2: Reaction Conditions on BAL Resin
| Parameter | Value |
| Resin Loading | 0.9 mmol/g |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 5 mol % |
| Base | 2M Na₂CO₃ |
| Base Equiv. | 6 eq |
| Boronic Acid Equiv. | 3 eq |
| Solvent | Toluene/EtOH (9:1) |
| Temperature | 90 °C |
| Time | 24 h |
Data sourced from a study on the solid-phase preparation of 5-substituted nicotinic acid derivatives.
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound on Wang Resin
-
Resin Swelling: Suspend 5-bromonicotinic ester-bound Wang resin (1.2 mmol/g, 60 mg) in degassed DMF (1 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol %, 4 mg) to the resin suspension and agitate the mixture for 10 minutes.
-
Reagent Addition: Add K₃PO₄ (3 eq, 0.21 mmol, 42 mg) and the desired boronic acid (3 eq, 0.21 mmol) to the resin mixture.
-
Inert Atmosphere: Degas the mixture under Argon for 1 minute.
-
Reaction: Shake the reaction mixture for 24 hours at 80 °C.
-
Washing: Filter the resin and wash sequentially with DMF, DCM, and MeOH (3 times each).
-
Cleavage: Perform cleavage from the resin using a mixture of TFA/DCM (1:1) for 2 x 10 minutes to yield the 5-substituted nicotinic acid.
Protocol 2: Suzuki Coupling of this compound on BAL Resin
-
Resin Swelling: Suspend 5-bromonicotinic amide-bound BAL resin (0.9 mmol/g, 60 mg) in degassed toluene/EtOH (9:1, 1 mL:0.2 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol %, 4 mg) to the resin and agitate for 10 minutes.
-
Reagent Addition: Add 2M Na₂CO₃ solution (6 equiv, 0.32 mmol, 162 µL) and the boronic acid (3 equiv, 0.162 mmol).
-
Inert Atmosphere: Degas the mixture under Argon for 1 minute.
-
Reaction: Shake the mixture for 24 hours at 90 °C.
-
Washing: Filter the resin and wash with DMF, DCM, and MeOH (3 times each).
-
Cleavage: Cleave the product from the resin using TFA/DCM (1:1) for 2 x 15 minutes.
Visualizations
Caption: Experimental workflow for solid-phase Suzuki coupling.
Caption: Troubleshooting logic for low-yield Suzuki reactions.
References
Overcoming challenges in the direct bromination of nicotinic acid
Welcome to the technical support center for the direct bromination of nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the direct bromination of nicotinic acid challenging?
The direct bromination of nicotinic acid presents a significant challenge due to the electronic properties of the pyridine (B92270) ring. The nitrogen atom and the carboxylic acid group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1][2] This deactivation means that harsh reaction conditions, such as high temperatures and the use of catalysts, are often necessary to achieve a successful reaction.[2]
Q2: What is the expected major product of the direct bromination of nicotinic acid?
The major product is 5-bromonicotinic acid. The electron-withdrawing nature of the ring nitrogen and the carboxylic acid group directs electrophilic attack to the C-5 position.
Q3: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields in the direct bromination of nicotinic acid can stem from several factors. Here’s a troubleshooting guide:
-
Inadequate Activation: Nicotinic acid's deactivated ring requires activation for bromination to proceed efficiently. A common method is the in-situ conversion to nicotinoyl chloride hydrochloride using thionyl chloride. This enhances the reactivity of the substrate.[3]
-
Insufficient Catalyst: The use of a Lewis acid catalyst is often crucial. Powdered iron or other Lewis acids can facilitate the reaction.[3][4] Ensure the catalyst is of good quality and used in the appropriate amount (typically 0.5-8.0% by weight of nicotinic acid).[3][4]
-
Suboptimal Temperature: The reaction generally requires elevated temperatures. Protocols often specify a range of 110-120°C for the bromination step.[4] Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures could lead to side product formation or decomposition.
-
Insufficient Reaction Time: This reaction is typically not fast. Reaction times of 6 to 14 hours are commonly reported.[3][4] Ensure the reaction is allowed to proceed for a sufficient duration.
-
Improper Work-up and Isolation: The product, this compound, is typically isolated by hydrolyzing the reaction mixture and then adjusting the pH to precipitate the product. The optimal pH for precipitation is generally between 2.5 and 3.0.[4] Deviation from this pH range can lead to incomplete precipitation and thus a lower isolated yield.
Q4: I am observing the formation of multiple products or impurities. How can I improve the regioselectivity and purity?
While the bromination is generally regioselective for the 5-position, side products can form under harsh conditions.
-
Control the Temperature: As mentioned, maintaining the reaction temperature within the optimal range (e.g., 110-120°C) is important to minimize side reactions.[4]
-
Purification Protocol: A robust purification procedure is key. After hydrolysis of the reaction mixture, treating the aqueous solution with activated carbon can help remove colored impurities.[4] Subsequent careful precipitation by adjusting the pH is a critical step. For higher purity, recrystallization from solvents like water, ethanol (B145695), or isopropyl alcohol is effective.[5]
Q5: What are the key safety precautions I should take during this experiment?
The direct bromination of nicotinic acid involves several hazardous reagents:
-
Bromine: A highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl Chloride: A corrosive and moisture-sensitive reagent that reacts with water to release toxic gases (HCl and SO₂). It should also be handled in a fume hood with appropriate PPE.
-
High Temperatures: The reaction is conducted at elevated temperatures, posing a risk of burns.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Direct Bromination of Nicotinic Acid using Thionyl Chloride and a Lewis Acid Catalyst
This protocol is adapted from patent literature describing the synthesis of this compound.[3][4]
Materials:
-
Nicotinic Acid
-
Thionyl Chloride (SOCl₂)
-
Bromine (Br₂)
-
Lewis Acid Catalyst (e.g., powdered iron)
-
Activated Carbon
-
30% Sodium Hydroxide (B78521) Solution
-
Ice Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine nicotinic acid and thionyl chloride.
-
Activation: Heat the mixture to 75-80°C.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 2-8% by weight of nicotinic acid).[4]
-
Bromination: While maintaining the temperature, add an equimolar amount of bromine dropwise. After the addition is complete, raise the temperature to 110-120°C and maintain for 10-14 hours.[4]
-
Work-up:
-
Cool the reaction mixture.
-
Carefully hydrolyze the mixture by adding it to chilled water.
-
Treat the resulting solution with activated carbon to decolorize it and then filter.
-
-
Isolation: Adjust the pH of the filtrate to 2.5-3.0 using a 30% sodium hydroxide solution to precipitate the this compound.[4]
-
Purification: Filter the precipitate, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or isopropyl alcohol.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1 | Method 2 |
| Catalyst | Lewis Acid | Powdered Iron |
| Catalyst Loading | 2.0 - 8.0 wt% | 0.5 - 5.0 wt% |
| Bromination Temp. | 110 - 120 °C | Reflux |
| Reaction Time | 10 - 14 hours | 6 hours |
| Reported Yield | 93 - 95% | Up to 93% |
| Reference | [4] | [3] |
Visualizations
Caption: A generalized experimental workflow for the direct bromination of nicotinic acid.
Caption: Logical relationship of challenges in nicotinic acid bromination.
References
- 1. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. RU2039046C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. RU2070193C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. This compound | 20826-04-4 | Benchchem [benchchem.com]
Minimizing byproduct formation in 5-Bromonicotinic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving 5-Bromonicotinic acid.
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, frequently employed to functionalize this compound. However, the formation of byproducts, particularly homocoupling products, can significantly reduce the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki coupling of this compound?
A1: The most prevalent byproducts are the homocoupling product of the boronic acid (forming a biaryl species from two boronic acid molecules) and dehalogenation of this compound (replacement of the bromine atom with a hydrogen). The formation of the homocoupling product is often promoted by the presence of oxygen.[1]
Q2: How does the choice of palladium catalyst and ligand affect byproduct formation?
A2: The catalyst and ligand system is critical for a successful Suzuki coupling. For electron-deficient substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling over side reactions. Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial over Pd(II) sources such as Pd(OAc)₂, as Pd(II) species can promote homocoupling.[2]
Q3: What is the role of the base in minimizing byproducts?
A3: The base activates the boronic acid for transmetalation. However, an overly strong base can lead to the degradation of the boronic acid. Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over strong bases like sodium hydroxide. The choice of base can also influence the selectivity of the reaction.
Q4: Why is an inert atmosphere crucial for this reaction?
A4: Oxygen can promote the homocoupling of the boronic acid reactant.[1] Therefore, it is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment to minimize this side reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of boronic acid homocoupling product | Presence of oxygen in the reaction mixture. | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) catalyst such as Pd(PPh₃)₄. Alternatively, add a mild reducing agent like potassium formate (B1220265) to the reaction mixture when using a Pd(II) precatalyst.[2] | |
| Low yield of the desired product and significant dehalogenation | Inefficient catalytic cycle. | Optimize the ligand choice. Bulky, electron-rich phosphine ligands can improve the rate of the desired reaction. |
| Reaction temperature is too high or too low. | Screen a range of temperatures (e.g., 80-110 °C) to find the optimal condition for your specific substrates. | |
| Inappropriate base. | Experiment with different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. | |
| Reaction does not proceed to completion | Catalyst deactivation. | Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere. The pyridine (B92270) nitrogen in this compound can coordinate to the palladium center and inhibit its activity; a suitable ligand can mitigate this. |
| Poor quality of boronic acid. | Use high-purity boronic acid or consider using a more stable boronate ester. |
Data Presentation: Comparison of Suzuki Coupling Conditions
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Byproducts Noted |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Homocoupling, Dehalogenation |
| PdCl₂(dppf)-CH₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | Minimal homocoupling |
| Pd(OAc)₂ / SPhos | K₃PO₄ | DMF | 110 | 6 | 78 | Low levels of byproducts observed |
Data is compiled for analogous brominated aromatic systems and may require optimization for this compound.[3]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Under a positive flow of argon, add degassed 4:1 toluene/water (10 mL). Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the aqueous layer and extract it twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Diagrams
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting logic for high homocoupling in Suzuki reactions.
Section 2: Amidation and Esterification Reactions
Reactions involving the carboxylic acid moiety of this compound, such as amidation and esterification, are fundamental for the synthesis of a wide range of derivatives. Minimizing byproducts in these reactions is key to achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for activating the carboxylic acid for amidation/esterification, and what are the associated byproducts?
A1: A common method is the conversion of this compound to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies workup but can sometimes lead to side reactions if not completely removed.[4]
-
Oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl), leading to an easier workup.[5] Direct coupling using agents like DCC or EDC is also common, but these can form urea (B33335) byproducts that may be difficult to remove. Boronic acid-catalyzed amidation is a milder alternative, with the primary byproduct being water.[6]
Q2: I am seeing a significant amount of unreacted this compound in my amidation reaction. What could be the cause?
A2: This could be due to several factors:
-
Inefficient activation: The coupling agent may not be effective enough for your specific amine or reaction conditions.
-
Hydrolysis of the activated intermediate: The presence of water can hydrolyze the activated carboxylic acid (e.g., acyl chloride) back to the starting material.
-
Poor nucleophilicity of the amine: Sterically hindered or electron-poor amines may react slowly.
Q3: In my Fischer esterification, the yield is very low. How can I improve it?
A3: Fischer esterification is an equilibrium process.[7] To drive the reaction towards the ester product, you can:
-
Use a large excess of the alcohol: This shifts the equilibrium to the product side.
-
Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Formation of anhydride (B1165640) byproduct in amidation | Excess carboxylic acid or high reaction temperatures. | Use a stoichiometric amount or a slight excess of the amine. Lower the reaction temperature. |
| Difficult to remove urea byproducts from DCC/EDC coupling | Incomplete reaction or precipitation issues. | Ensure the reaction goes to completion. For dicyclohexylurea (from DCC), it is often insoluble in many organic solvents and can be removed by filtration. For the byproduct of EDC, an acidic wash can sometimes help in its removal. |
| Low conversion in Fischer esterification | Equilibrium not shifted towards products. | Use a large excess of the alcohol and/or remove water using a Dean-Stark trap or molecular sieves.[7] |
| Hydrolysis of acyl chloride intermediate | Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle the acyl chloride under an inert atmosphere. |
| Side reactions with thionyl chloride | Residual SOCl₂ or harsh conditions. | Ensure complete removal of excess thionyl chloride by distillation or evaporation under reduced pressure. Consider using the milder oxalyl chloride. |
Data Presentation: Comparison of Amidation Coupling Agents
| Coupling Agent | Base | Solvent | Temp. (°C) | Typical Yield (%) | Common Byproducts |
| SOCl₂ (via acyl chloride) | Pyridine | DCM | 0 to RT | >90 | Residual SOCl₂, HCl salts |
| Oxalyl Chloride (via acyl chloride) | N/A (cat. DMF) | DCM | RT | >95 | Volatile gases (CO, CO₂, HCl) |
| EDC/HOBt | DIPEA | DMF | RT | 80-95 | EDC-urea, HOBt-related impurities |
| Boronic Acid (catalytic) | N/A | Toluene | Reflux | 85-95 | Water |
Yields are generalized and highly dependent on the specific amine used.
Experimental Protocols
Protocol 1: Amidation of this compound via Acyl Chloride
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL). Add oxalyl chloride (1.2 mmol) dropwise, followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude 5-bromonicotinoyl chloride in anhydrous dichloromethane (10 mL) and cool to 0 °C. Add the amine (1.1 mmol) and a non-nucleophilic base like triethylamine (B128534) (1.5 mmol) dropwise.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Protocol 2: Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a large excess of ethanol (B145695) (e.g., 20 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4-8 hours. For improved yield, a Dean-Stark trap can be used to remove water.
-
Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the effervescence ceases. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting ester by column chromatography.
Diagrams
Caption: Workflow for the amidation of this compound via the acyl chloride.
Caption: Equilibrium nature of Fischer esterification and methods to drive product formation.
Section 3: Nucleophilic Aromatic Substitution
The bromine atom on the pyridine ring of this compound can be displaced by strong nucleophiles, although this is generally less facile than reactions at the carboxylic acid group.
Frequently Asked Questions (FAQs)
Q1: What kind of byproducts can be expected in nucleophilic aromatic substitution reactions with this compound?
A1: Common side reactions include the reaction of the nucleophile with the carboxylic acid group, especially if the nucleophile is also a base. This can lead to salt formation or other undesired reactions. If the reaction conditions are harsh, decarboxylation of the starting material or product might occur.
Q2: How can I favor substitution at the bromine position over reaction at the carboxylic acid?
A2: One strategy is to protect the carboxylic acid group, for example, by converting it to an ester. After the nucleophilic substitution reaction, the ester can be hydrolyzed back to the carboxylic acid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is slow or does not occur | Poor leaving group ability of bromide on the pyridine ring. | Use a catalyst (e.g., a copper catalyst for amination) and/or higher reaction temperatures. |
| Nucleophile is not strong enough. | Use a stronger nucleophile or activate the substrate. | |
| Reaction at the carboxylic acid group | The nucleophile is also basic. | Protect the carboxylic acid group as an ester before carrying out the nucleophilic substitution. |
Experimental Protocol: Amination of this compound (Example)
-
Esterification: First, protect the carboxylic acid by converting this compound to its methyl ester using the Fischer esterification protocol.
-
Amination: In a sealed tube, combine the methyl 5-bromonicotinate (1.0 mmol), the desired amine (2.0 mmol), a copper(I) catalyst (e.g., CuI, 0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent like DMSO.
-
Reaction: Heat the mixture to 100-120 °C for 24-48 hours.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
Hydrolysis: Hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Purification: Purify the final product by chromatography or recrystallization.
Diagram
Caption: A strategic workflow for nucleophilic aromatic substitution on this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Solid-Phase Synthesis Using 5-Bromonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 5-Bromonicotinic acid in solid-phase synthesis. The information is presented in a clear question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in solid-phase synthesis?
This compound is primarily used as a scaffold in solid-phase organic synthesis (SPOS) for the generation of combinatorial libraries. Its key feature is the bromine atom, which allows for further diversification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to create 5-arylnicotinic acid derivatives.[1]
Q2: Which solid-phase resins are compatible with this compound?
This compound has been successfully attached to various resins, including Wang resin for the synthesis of C-terminal carboxylic acids and Rink amide or BAL resins for the synthesis of C-terminal amides. The choice of resin depends on the desired C-terminal functionality of the final product.
Q3: What coupling reagents are recommended for attaching this compound to the resin?
Standard peptide coupling reagents can be used. A common method for attaching this compound to Wang resin involves the use of 1,3-diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to reduce racemization, with a catalytic amount of N,N-dimethylaminopyridine (DMAP).
Q4: Are there any known side reactions to be aware of when using this compound in solid-phase synthesis?
Potential side reactions are generally those common to solid-phase peptide synthesis, such as incomplete coupling or deprotection.[2] During Suzuki coupling reactions, side products from homocoupling of the boronic acid or protodeboronation can occur.[3] Careful control of reaction conditions, particularly ensuring an inert atmosphere, can minimize these side reactions.
Troubleshooting Guide
Low Coupling Efficiency of this compound
Q: I am observing low coupling efficiency when attaching this compound to the resin. What could be the cause and how can I improve it?
A: Low coupling efficiency can stem from several factors:
-
Incomplete activation: Ensure your coupling reagents (e.g., DIC, HOBt) are fresh and anhydrous.
-
Steric hindrance: While less common for a small molecule like this compound, ensure adequate swelling of the resin to expose the functional groups.
-
Sub-optimal reaction conditions: The reaction time and temperature may need optimization. For a standard DIC/HOBt coupling, allow the reaction to proceed for at least 4 hours at room temperature.[4]
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents.
-
Optimize Coupling Time: Extend the coupling time to 12 hours or overnight.
-
Monitor the Reaction: Use a qualitative test like the Kaiser test (for amine-containing resins) to check for the presence of free amino groups, indicating incomplete coupling.
-
Double Coupling: If low efficiency persists, perform a second coupling step with fresh reagents before proceeding to the next step.
Poor Yield in Suzuki Coupling Reactions
Q: My Suzuki coupling reaction on the solid support using resin-bound this compound is giving a low yield. What are the likely causes and solutions?
A: Low yields in solid-phase Suzuki couplings are a common issue. The main culprits are often related to the catalyst, reaction conditions, or the reagents themselves.
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the formation of palladium black.[3][5]
-
Poor Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored boronic acids.[5]
-
Inappropriate Base or Solvent: The choice of base and solvent system is crucial for an efficient Suzuki coupling.[3]
-
Sub-optimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[3]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Use a Fresh Catalyst: Ensure your palladium catalyst is from a reliable source and has been stored correctly.
-
Optimize Reaction Conditions: Screen different bases (e.g., K₃PO₄, Na₂CO₃), solvents (e.g., DMF, Toluene/Ethanol), and reaction temperatures (e.g., 80-90 °C).
-
Check Boronic Acid Quality: Use a fresh bottle of boronic acid or consider using more stable boronic esters.
Incomplete Cleavage from the Resin
Q: I am experiencing incomplete cleavage of my 5-arylnicotinic acid derivative from the resin. How can I improve the cleavage efficiency?
A: Incomplete cleavage can result in a significant loss of product. The efficiency of cleavage is dependent on the resin type, the linker, and the cleavage cocktail used.
-
Insufficient Cleavage Time: The standard cleavage time of 1-2 hours may not be sufficient for complete removal of the product.
-
Inappropriate Cleavage Cocktail: The composition of the cleavage cocktail is critical. For acid-labile resins like Wang and Rink amide, a high concentration of trifluoroacetic acid (TFA) is typically used.[6][7]
-
Poor Resin Swelling: The resin must be adequately swollen in the cleavage cocktail for the acid to access all the linker sites.
Troubleshooting Steps:
-
Extend Cleavage Time: Increase the cleavage time to 4 hours or, in some cases, overnight.
-
Optimize Cleavage Cocktail: For Wang resin, a mixture of 50-95% TFA in dichloromethane (B109758) (DCM) is common.[6][8] For Rink amide resin, a similar TFA/DCM mixture can be used.[7] The addition of scavengers (e.g., water, triisopropylsilane) may be necessary depending on the peptide sequence, though less critical for a simple nicotinic acid derivative.
-
Ensure Proper Mixing: Gently agitate the resin during the cleavage reaction to ensure good contact with the cleavage cocktail.
Quantitative Data Summary
| Parameter | Recommendation | Resin Type | Reference |
| This compound Coupling | |||
| Coupling Agent | DIC/HOBt/DMAP | Wang | |
| Solvent | DMF | Wang | |
| Suzuki Coupling | |||
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Wang | |
| Base | K₃PO₄ (3 eq) | Wang | |
| Solvent | DMF | Wang | |
| Temperature | 80 °C | Wang | |
| Time | 24 h | Wang | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Rink/BAL Amide | |
| Base | 2M Na₂CO₃ (6 eq) | Rink/BAL Amide | |
| Solvent | Toluene/EtOH (9:1) | Rink/BAL Amide | |
| Temperature | 90 °C | Rink/BAL Amide | |
| Time | 24 h | Rink/BAL Amide | |
| Cleavage | |||
| Reagent | 50-95% TFA in DCM | Wang | [6][8] |
| Time | 1.5 - 2 hours | Wang | [8] |
| Reagent | 20% TFA in DCM | Rink Amide | [7] |
| Time | 15 minutes | Rink Amide | [7] |
Experimental Protocols
Protocol 1: Attachment of this compound to Wang Resin
-
Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and a catalytic amount of DMAP in DMF.
-
Add the solution to the swollen resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for at least 4 hours.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.
Protocol 2: Suzuki Coupling on Resin-Bound this compound
-
Swell the this compound-functionalized resin in the reaction solvent (e.g., DMF for Wang resin, Toluene/EtOH for amide resins) in a reaction vessel.
-
Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the resin suspension.
-
Add the boronic acid (3 equivalents) and the base (e.g., K₃PO₄ or Na₂CO₃ solution).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with agitation for 24 hours.
-
Cool the reaction to room temperature, and wash the resin extensively with DMF, DCM, and methanol.
Protocol 3: Cleavage from Wang Resin
-
Wash the dried resin with DCM.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.[6][8][9]
Visualizations
Caption: Workflow for solid-phase synthesis using this compound.
Caption: Troubleshooting decision tree for Suzuki coupling reactions.
References
- 1. This compound | 20826-04-4 | Benchchem [benchchem.com]
- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
Effective purification techniques for 5-bromonicotinoyl chloride
Welcome to the technical support center for 5-bromonicotinoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively purifying this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its purification.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when purifying 5-bromonicotinoyl chloride.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Hydrolysis: The compound is highly sensitive to moisture.[1] - Thermal Decomposition: The compound may degrade at high temperatures during distillation. - Incomplete Reaction: The initial synthesis may not have gone to completion. | - Ensure all glassware is thoroughly dried (flame-dried or oven-dried at >120°C for several hours) and the purification is performed under a dry, inert atmosphere (nitrogen or argon).[1] - Use anhydrous solvents for any extractions or recrystallization.[1] - For distillation, use a high-vacuum pump to lower the boiling point and minimize thermal stress.[1] - Monitor the synthesis reaction by a suitable method (e.g., quenching a small aliquot with methanol (B129727) to form the stable methyl ester for NMR or LC-MS analysis) to confirm completion before starting purification.[1] |
| Product is a Discolored (Yellow to Brown) Liquid or Solid | - Thermal Decomposition: Overheating during synthesis or distillation.[1] - Impurities in Starting Material: The precursor, 5-bromonicotinic acid, may contain impurities. | - Purify the this compound precursor before converting it to the acyl chloride. - During distillation, ensure the heating bath temperature is only slightly higher than the vapor temperature of the product.[1] - Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures. |
| Product is an Oil and Will Not Crystallize | - Presence of Impurities: Residual solvent or the starting carboxylic acid can prevent crystallization. - Low Melting Point: The pure compound has a reported melting point of 72-74°C, but impurities can lower this. | - Attempt to purify a small sample by vacuum distillation to see if a solid can be obtained. - Try recrystallization with different anhydrous solvent systems, such as toluene/hexane (B92381) or chloroform (B151607)/pentane. - Use a seed crystal from a previously purified batch to induce crystallization. |
| Product Decomposes During Distillation | - High Distillation Temperature: The boiling point at atmospheric pressure (265.4 °C) is high enough to cause decomposition. - Presence of Catalytic Impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures. | - Employ high-vacuum distillation (<1 mmHg) to significantly lower the boiling point. - Ensure the starting material is as pure as possible before attempting distillation. |
| Purified Product is Contaminated with this compound | - Hydrolysis: Exposure to moisture during workup, purification, or storage.[1] | - Handle the compound exclusively under a dry, inert atmosphere.[1] - Use anhydrous solvents and reagents.[1] - Store the purified product in a tightly sealed container under nitrogen or argon in a refrigerator. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in 5-bromonicotinoyl chloride and how can I avoid it?
A1: The most common impurity is this compound, which forms from the hydrolysis of the acyl chloride upon contact with moisture.[1] To prevent this, it is crucial to use anhydrous conditions throughout all handling and purification steps. This includes using flame- or oven-dried glassware, anhydrous solvents, and performing all manipulations under an inert atmosphere like nitrogen or argon.[1]
Q2: Can I use standard thin-layer chromatography (TLC) to monitor the purity of 5-bromonicotinoyl chloride?
A2: It is generally not recommended. The silica (B1680970) gel on TLC plates contains adsorbed water and is slightly acidic, which can rapidly hydrolyze the acyl chloride.[1] This can lead to misleading results, showing the presence of the carboxylic acid even if it wasn't in the original sample. A more reliable method is to quench a small sample with a nucleophile like anhydrous methanol to form the corresponding methyl ester, which is stable and can be analyzed by TLC, GC, or NMR.[1]
Q3: What are the ideal storage conditions for purified 5-bromonicotinoyl chloride?
A3: Due to its moisture sensitivity, 5-bromonicotinoyl chloride should be stored in a tightly sealed container, under a dry, inert atmosphere (nitrogen or argon), and refrigerated (2-8°C). For long-term storage, consider sealing the container with paraffin (B1166041) film to provide an extra barrier against atmospheric moisture.
Q4: My 5-bromonicotinoyl chloride has solidified in the condenser during vacuum distillation. What should I do?
A4: This occurs if the condenser temperature is at or below the melting point of the compound (72-74°C). You can try using a condenser with a wider bore or circulating water at a slightly warmer temperature (e.g., 25-30°C) to prevent solidification while still allowing for efficient condensation.[1]
Quantitative Data Summary
The following table provides a qualitative comparison of common purification techniques for acyl chlorides, which is applicable to 5-bromonicotinoyl chloride. The exact yields and purity will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Expected Purity | Typical Yield Range | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 60-80% | - Effective for removing non-volatile impurities.- Can be scaled up. | - Potential for thermal decomposition if not performed under high vacuum.- Requires specialized equipment. |
| Recrystallization | >99% | 50-70% | - Can achieve very high purity.- Good for removing structurally similar impurities. | - Higher product loss in the mother liquor.- Finding a suitable anhydrous solvent can be challenging. |
Experimental Protocols
Caution: 5-Bromonicotinoyl chloride is corrosive and reacts with moisture to release HCl gas. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: High-Vacuum Distillation
This method is suitable for purifying liquid or low-melting solid 5-bromonicotinoyl chloride on a larger scale.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a vacuum connection and a port for a thermometer
-
Condenser
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
High-vacuum pump (<1 mmHg)
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump
Procedure:
-
Glassware Preparation: Thoroughly clean and flame-dry or oven-dry (>120°C for several hours) all glassware. Assemble the distillation apparatus while still warm and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Charging the Flask: Transfer the crude 5-bromonicotinoyl chloride to the round-bottom distillation flask under a positive pressure of inert gas. Add a dry magnetic stir bar.
-
Assembly and Vacuum Application: Complete the assembly of the distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease. Begin circulating coolant through the condenser. Slowly and carefully apply vacuum from the pump, which is protected by a cold trap.
-
Distillation: Once the system has reached the desired pressure (ideally <1 mmHg), begin gentle stirring. Slowly heat the distillation flask using a temperature-controlled oil bath. Increase the temperature gradually until the product begins to distill.
-
Fraction Collection: Monitor the vapor temperature at the distillation head. Collect any low-boiling forerun in a separate receiving flask. Once the vapor temperature stabilizes, switch to a clean receiving flask to collect the main product fraction.
-
Shutdown: After collecting the product, remove the heating bath and allow the apparatus to cool to room temperature. Slowly and carefully vent the system with an inert gas before turning off the vacuum pump.
Protocol 2: Recrystallization
This method is ideal for achieving high purity of solid 5-bromonicotinoyl chloride.
Apparatus:
-
Erlenmeyer flask with a ground glass joint
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk filter or Büchner funnel for filtration under an inert atmosphere
-
Anhydrous solvents (e.g., toluene, hexane, chloroform)
Procedure:
-
Glassware and Solvent Preparation: Ensure all glassware is rigorously dried. Use anhydrous solvents for the recrystallization.
-
Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, add the minimum amount of hot, anhydrous solvent (e.g., toluene) to the crude product to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, you may add a small amount of activated charcoal, heat briefly, and then hot filter the solution through a pad of Celite under an inert atmosphere to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator (2-8°C). If the initial solvent does not yield crystals, a two-solvent system (e.g., dissolving in a minimal amount of hot chloroform and slowly adding hexane until cloudy) can be effective.
-
Isolation: Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Washing and Drying: Wash the crystals with a small amount of cold, anhydrous solvent (the one used for recrystallization or a more non-polar one like hexane). Dry the crystals thoroughly under a high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of 5-bromonicotinoyl chloride.
Caption: Logic diagram for troubleshooting purification issues.
References
Technical Support Center: Optimizing the Bromination of Nicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-bromonicotinic acid from nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the bromination of nicotinic acid?
The primary product is this compound. Due to the directing effects of the carboxylic acid group and the nitrogen atom in the pyridine (B92270) ring, electrophilic substitution, such as bromination, preferentially occurs at the C-5 position.
Q2: What is the general mechanism for the bromination of nicotinic acid?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring, being electron-deficient compared to benzene (B151609), requires harsh conditions or activation to react with electrophiles like bromine.[1][2] The reaction is often catalyzed by a Lewis acid, which polarizes the bromine molecule, making it a stronger electrophile.[3] The electrophile then attacks the electron-rich C-5 position of the pyridine ring to form a positively charged intermediate (arenium ion), which is stabilized by resonance.[2] Finally, a proton is removed to restore aromaticity and yield the this compound product.
Q3: Why is a catalyst often required for this reaction?
The pyridine ring is less nucleophilic than a benzene ring because the electronegative nitrogen atom withdraws electron density, making electrophilic substitution more difficult.[1][4] Catalysts, such as Lewis acids (e.g., FeCl₃, AlCl₃) or the formation of an acyl chloride intermediate with thionyl chloride, are used to activate the substrate or the brominating agent, thereby facilitating the reaction.[3][5][6]
Q4: What are the common brominating agents used?
Common brominating agents for this reaction include molecular bromine (Br₂), often in combination with a catalyst, and N-Bromosuccinimide (NBS).[7][8] The choice of agent can influence reactivity and selectivity. For pyridine itself, direct bromination with Br₂ requires very high temperatures (over 300°C).[9]
Q5: What are potential side reactions or byproducts?
Potential side reactions include the formation of polybrominated products (e.g., 3,5-dibromopyridine (B18299) derivatives if starting from pyridine) or the reaction failing to go to completion.[10] The purity of the starting nicotinic acid and the reaction conditions must be carefully controlled to minimize byproduct formation.
Troubleshooting Guide
Problem: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature | The bromination of the electron-deficient pyridine ring requires significant energy. Ensure the reaction temperature is maintained at the recommended level (e.g., 110-120°C for certain methods).[5] |
| Inactive or Insufficient Catalyst | The Lewis acid catalyst may be old or hydrated. Use a fresh, anhydrous catalyst. Ensure the catalyst loading is within the optimal range (e.g., 2-8 wt% of the starting nicotinic acid).[5] |
| Poor Quality Reagents | Verify the purity of nicotinic acid, bromine, and thionyl chloride. Impurities can inhibit the reaction. |
| Reaction Time is Too Short | This reaction can be slow. Ensure the reaction is allowed to proceed for the recommended duration (e.g., 10-14 hours).[5] Monitor the reaction progress using techniques like TLC, HPLC, or GC. |
Problem: Formation of Multiple Products (Low Purity)
| Possible Cause | Suggested Solution |
| Over-bromination | An excess of the brominating agent can lead to di- or polybrominated products.[10] Carefully control the stoichiometry of bromine or NBS. A slight excess may be needed for full conversion, but large excesses should be avoided. |
| Incorrect Reaction Temperature | Excessively high temperatures can sometimes lead to less selective reactions and the formation of byproducts. Optimize the temperature based on literature procedures. |
| Impure Starting Material | Impurities in the nicotinic acid can lead to various side products. Use highly pure starting material. |
| Inadequate Work-up or Purification | The final product may be contaminated with unreacted starting materials or byproducts. Optimize the purification step, which may include pH adjustment and recrystallization from a suitable solvent like water or ethanol (B145695).[6][11][12] |
Data on Reaction Parameters
The following tables summarize quantitative data from patented procedures for the synthesis of this compound.
Table 1: Effect of Catalyst (Iron Powder) Concentration on Yield [6]
| Example | Nicotinic Acid (mol) | Thionyl Chloride (mol) | Bromine (mol) | Iron Powder (wt%) | Yield (%) |
| 1 | 0.406 | 0.96 | 0.78 | 2.0 | 87.3 |
| 2 | 0.408 | 0.96 | 0.78 | 5.0 | 95.0 |
| 3 | 0.406 | 0.96 | 0.78 | 0.2 | 63.0 |
Table 2: Optimized Conditions Using a Lewis Acid Catalyst [5]
| Parameter | Value |
| Initial Reaction | Nicotinic acid with thionyl chloride |
| Temperature (Initial) | 75-80 °C |
| Bromination | Addition of Bromine |
| Temperature (Bromination) | 110-120 °C |
| Reaction Time | 10-14 hours |
| Catalyst | Lewis Acid (2.0-8.0 wt%) |
| Isolation | Hydrolysis and precipitation |
| pH for Product Isolation | 2.5-3.0 |
| Reported Yield | 93-95% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol is adapted from a patented industrial method.[5][6]
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add nicotinic acid (e.g., 0.4 mol).
-
Acyl Chloride Formation: Carefully add thionyl chloride (e.g., 0.96 mol) to the flask. Heat the mixture to 75-80°C and stir for approximately 6 hours, or until the nicotinic acid dissolves and the evolution of HCl gas ceases. This forms the nicotinoyl chloride intermediate.
-
Catalyst Addition: Add the Lewis acid catalyst, such as anhydrous iron (III) chloride or iron powder (2-5 wt% relative to nicotinic acid).[5][6]
-
Bromination: Increase the temperature to 110-120°C. Add bromine (e.g., 0.78 mol) dropwise from the dropping funnel over a period of 2-3 hours.
-
Reaction: Maintain the reaction mixture at 110-120°C with vigorous stirring for 10-14 hours. The reaction progress can be monitored by withdrawing small aliquots and analyzing via HPLC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into chilled water or onto crushed ice to hydrolyze the remaining thionyl chloride and nicotinoyl chloride.
-
Isolation: Adjust the pH of the aqueous solution to 2.5-3.0 using a suitable inorganic base (e.g., 30% sodium hydroxide (B78521) solution).[5] The this compound will precipitate out of the solution.
-
Purification: Filter the crude product using a Büchner funnel and wash with cold water. The product can be further purified by recrystallization from water or ethanol to yield this compound as a solid.[6][11]
Protocol 2: Off-line Reaction Monitoring by HPLC
-
Standard Preparation: Prepare standard solutions of known concentrations for both nicotinic acid and this compound in the mobile phase to create a calibration curve.
-
Sampling: At regular time intervals during the reaction (e.g., every hour), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a basic aqueous solution like sodium bicarbonate) to neutralize acidic components and stop the reaction.
-
Sample Preparation: Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
HPLC Analysis: Inject a known volume of the prepared sample into the HPLC system.
-
Data Analysis: Use the calibration curves to determine the concentrations of the reactant (nicotinic acid) and product (this compound) at each time point by integrating their respective peak areas.[13] Plot the concentrations over time to obtain a kinetic profile of the reaction.
Visualizations
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 20826-04-4 | Benchchem [benchchem.com]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. RU2070193C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. RU2039046C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 20826-04-4 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Isolation and Purification of 5-Bromonicotinic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the isolation and purification of 5-bromonicotinic acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
Recrystallization Issues
Q1: My this compound (or its derivative) is not dissolving in the hot recrystallization solvent. What should I do?
Possible Cause: The solvent may not be suitable for your compound, or you may not be using enough of it. Pyridine-based compounds can have unique solubility profiles.
Solution:
-
Solvent Selection: First, ensure you have chosen an appropriate solvent. For this compound, effective solvents include water, ethanol (B145695), and isopropyl alcohol. For its amide derivative, aqueous ethanol is often used. For the methyl ester, methanol (B129727) or ethanol can be effective.
-
Increase Solvent Volume: If the solvent is appropriate, you may not be using a sufficient volume. Add more hot solvent in small increments until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce your recovery yield.
-
Consider a Solvent Mixture: If a single solvent is not effective, a mixed solvent system can be employed. For example, you could dissolve your compound in a minimal amount of a good solvent (e.g., ethanol) and then add a hot anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Then, add a few more drops of the good solvent to clarify the solution before allowing it to cool.
Q2: My compound has "oiled out" during recrystallization instead of forming crystals. How can I resolve this?
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool more slowly. Let it stand at room temperature before moving it to an ice bath. Rapid cooling often promotes oiling out.
-
Scratching: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
Q3: After recrystallization, my product is still colored (e.g., yellow or brown). How can I decolorize it?
Possible Cause: Colored impurities are often present from the synthesis, particularly in bromination reactions.
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Use it sparingly, as excessive use can also adsorb your desired product and reduce the yield. After adding charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q4: My recovery yield after recrystallization is very low. How can I improve it?
Possible Cause: The most common reasons for low yield are using too much solvent or incomplete precipitation.
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Mother Liquor: If you suspect significant product loss in the filtrate (mother liquor), you can try to recover more product by evaporating some of the solvent and cooling the concentrated solution again. However, be aware that this second crop of crystals may be less pure.
Column Chromatography Issues
Q5: I am having trouble separating this compound from the starting material (nicotinic acid) using column chromatography. What conditions should I use?
Possible Cause: The polarities of this compound and nicotinic acid can be quite similar, making separation challenging. The acidic nature of these compounds can also lead to tailing on silica (B1680970) gel.
Solution:
-
Mobile Phase Selection: A gradient elution is often necessary. Start with a less polar mobile phase and gradually increase the polarity. A common solvent system for acidic compounds on silica gel is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).
-
Acid Additive: To reduce tailing of the acidic compounds, you can add a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase. This helps to keep the carboxylic acid protonated and reduces its interaction with the acidic silica gel.
-
TLC Analysis: Before running the column, optimize the separation on a Thin Layer Chromatography (TLC) plate to find the best mobile phase composition.
Q6: My ester or amide derivative is hydrolyzing on the silica gel column. How can I prevent this?
Possible Cause: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive derivatives, especially if there is residual water in the solvents.
Solution:
-
Neutralized Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine (B128534), to neutralize its acidity. This is done by preparing a slurry of the silica gel in a solvent containing a small amount of triethylamine and then evaporating the solvent.
-
Use of Alumina (B75360): Alternatively, you can use neutral or basic alumina as the stationary phase instead of silica gel.
-
Anhydrous Solvents: Ensure that your mobile phase solvents are dry to minimize the presence of water.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
The direct bromination of nicotinic acid can lead to several impurities. These can include:
-
Unreacted Nicotinic Acid: Incomplete bromination will leave residual starting material.
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other brominated isomers might be formed.
-
Over-brominated Products: Dibrominated or other polybrominated nicotinic acids can be formed if the reaction is not carefully controlled.
-
Colored Impurities: The harsh conditions of bromination can lead to the formation of colored byproducts.
Q2: What is the best general-purpose method for purifying this compound?
For most lab-scale purifications, recrystallization is the most effective and straightforward method. Recrystallization from water or ethanol is a good starting point.[1] If the product is heavily contaminated with colored impurities, treatment with activated charcoal during recrystallization is recommended. For challenging separations or to remove baseline impurities, column chromatography may be necessary.
Q3: How can I monitor the progress of my purification?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. You can spot your crude mixture, the purified fractions, and the starting material on a TLC plate to visualize the separation. A suitable mobile phase for TLC of this compound and its derivatives is typically a mixture of ethyl acetate and hexane, often with a small amount of acetic acid to improve the spot shape.
Q4: Can I purify derivatives like 5-bromonicotinoyl chloride?
5-bromonicotinoyl chloride is highly reactive and moisture-sensitive, making purification challenging. If purification is necessary, vacuum distillation is the preferred method to separate it from less volatile impurities. It is crucial to perform the distillation under anhydrous conditions to prevent hydrolysis back to this compound.
Data Presentation
Table 1: Physical Properties and Purification Solvents for this compound and its Derivatives
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Common Recrystallization Solvents |
| This compound | 202.01 | 178-180 | Water, Ethanol, Isopropyl alcohol |
| Methyl 5-bromonicotinate | 216.03 | 96-100 | Methanol, Ethanol |
| 5-Bromonicotinamide | 201.02 | 219-219.5 | Aqueous Ethanol |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound Derivatives
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the top of the silica bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting logic for common recrystallization problems.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromonicotinic Acid vs. 5-Chloronicotinic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds and complex organic molecules, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for this purpose. The choice of the aryl halide starting material is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth comparison of the reactivity of 5-bromonicotinic acid and 5-chloronicotinic acid, two key building blocks in medicinal chemistry, in these transformative reactions. This analysis is supported by experimental data to aid in the rational design of synthetic routes.
The Fundamental Reactivity Trend: Bromides vs. Chlorides
The established principle in palladium-catalyzed cross-coupling reactions is that the reactivity of aryl halides follows the trend of the carbon-halogen (C-X) bond strength: Ar-I > Ar-Br > Ar-Cl. This trend is primarily dictated by the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-Br bond in this compound requires a lower activation energy for this step compared to the stronger C-Cl bond in 5-chloronicotinic acid. Consequently, this compound is generally expected to be more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields.
While aryl bromides are typically more reactive, recent advancements in catalyst technology, particularly the development of sophisticated phosphine (B1218219) ligands, have made the more cost-effective aryl chlorides viable substrates for a wide array of cross-coupling transformations. However, the use of aryl chlorides often necessitates more specialized and reactive catalyst systems to achieve comparable results to their bromo- counterparts.
Comparative Data in Cross-Coupling Reactions
The following tables summarize experimental data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving this compound and 5-chloronicotinic acid (or closely related analogs), highlighting the differences in reaction conditions and yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.
| Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (on solid support) | 4-Fluorophenylboronic Acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | >95 (conversion) |
| 5-Chloronicotinic Acid Derivative | Phenylboronic Acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
Note: Data for 5-chloronicotinic acid is based on a representative reaction of a similar chloro-substituted pyridine (B92270) derivative due to a lack of directly comparable data for the parent acid.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.
| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Ethyl Acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 16 | 88 |
| 5-Chloronicotinic Acid | Styrene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 120 | 24 | 75 |
Note: Data is representative of typical conditions for bromo- and chloro-pyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds between an aryl halide and an amine.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 8 | 92 |
| 2-Chloronicotinic Acid | 1,2-Phenylenediamine | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 120 | 18 | 78 |
Note: Data for the chloro-substituted acid is for the closely related 2-chloronicotinic acid, illustrating the more forcing conditions often required.
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a solid-phase synthesis which can be modified for solution-phase reactions.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF to the flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Cross-Coupling and Reactivity
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and the comparative reactivity of this compound and 5-chloronicotinic acid.
A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug discovery and materials science, the functionalization of heterocyclic scaffolds like nicotinic acid is of paramount importance. This guide provides a comparative analysis of the performance of various halogenated nicotinic acids—specifically chloro-, bromo-, and iodo-substituted derivatives—in Suzuki-Miyaura reactions. By examining experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
Reactivity Trends and Mechanistic Overview
The reactivity of halogens in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. The established order of reactivity is a fundamental principle that governs the selection of substrates and the optimization of reaction conditions:
Iodo > Bromo > Chloro
This trend is a direct consequence of the decreasing C-X bond strength down the halogen group, which facilitates the initial and often rate-limiting oxidative addition step of the palladium(0) catalyst into the C-X bond. Consequently, iodo-substituted nicotinic acids are generally the most reactive, followed by their bromo and then chloro counterparts. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo derivatives. Conversely, the more robust C-Cl bond in chloronicotinic acids typically necessitates more forcing conditions and the use of specialized, highly active catalyst systems to achieve comparable yields.
The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.
Comparative Performance: A Data-Driven Overview
The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of various halogenated nicotinic acids and their derivatives with arylboronic acids. It is important to note that these data are compiled from various sources and are intended to illustrate general trends rather than serve as a direct, side-by-side comparison under identical conditions, as reaction parameters are often optimized for each specific substrate.
2-Halonicotinic Acid Derivatives
| Halogen | Nicotinic Acid Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chloro | Methyl 2-chloronicotinate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 |
| Bromo | 2-Bromonicotinic acid | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| Iodo | 2-Iodonicotinic acid | 3-Tolylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 80 | 4 | 92 |
5-Halonicotinic Acid Derivatives
| Halogen | Nicotinic Acid Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 85[1] |
| Bromo | Ethyl 5-bromonicotinate | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 91 |
| Iodo | Methyl 5-iodonicotinate | 4-Cyanophenylboronic acid | Pd(OAc)₂ (1) / XPhos (2) | Cs₂CO₃ | Dioxane | 80 | 2 | 95 |
6-Halonicotinic Acid Derivatives
| Halogen | Nicotinic Acid Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chloro | 6-Chloronicotinic acid | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 78 |
| Bromo | 6-Bromonicotinic acid | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | 89 |
| Iodo | 6-Iodonicotinic acid | Phenylboronic acid | PdCl₂(dppf) (3) | CsF | DME | 80 | 3 | 94 |
Experimental Protocols: A General Framework
To ensure the successful execution of Suzuki-Miyaura cross-coupling reactions with halogenated nicotinic acids, a standardized experimental workflow is crucial. The following represents a general procedure that can be adapted for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halonicotinic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Halonicotinic acid derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME, THF, typically 5-10 mL)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halonicotinic acid derivative, arylboronic acid, base, palladium catalyst, and ligand (if applicable).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the layers. If a single organic solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Conclusion
The comparative analysis of halogenated nicotinic acids in Suzuki-Miyaura reactions underscores a clear and predictable reactivity trend: I > Br > Cl. This hierarchy, rooted in the C-X bond dissociation energies, provides a fundamental guideline for synthetic chemists. While iodonicotinic acids offer the highest reactivity, often enabling milder conditions and shorter reaction times, bromonicotinic acids present a well-balanced option in terms of reactivity and stability. Chloronicotinic acids, though the most challenging substrates, remain valuable due to their cost-effectiveness and availability, with their successful coupling hinging on the use of advanced, highly active catalyst systems. This guide, by presenting a consolidation of reactivity principles, representative data, and detailed protocols, serves as a practical resource for researchers navigating the nuanced landscape of Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized nicotinic acid derivatives.
References
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5-Bromonicotinic Acid Analogs
This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 5-bromonicotinic acid analogs, tailored for researchers, scientists, and drug development professionals. This compound serves as a versatile scaffold in medicinal chemistry, offering a platform for the synthesis of a diverse range of derivatives with potential therapeutic applications.
Introduction to this compound in Drug Discovery
This compound is a derivative of nicotinic acid (Vitamin B3) and a valuable starting material for the synthesis of various heterocyclic compounds. Its structure allows for modifications at the carboxylic acid group, the bromine atom, and potentially the pyridine (B92270) ring, making it an attractive core for generating chemical libraries for drug screening. SAR studies on its analogs are crucial for identifying the key structural features that govern their biological activity and for optimizing lead compounds to enhance efficacy and reduce toxicity.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically involves the modification of the carboxylic acid group to form amides, esters, and hydrazides, or the substitution of the bromine atom via cross-coupling reactions.
General Synthesis of Amide Derivatives
A common synthetic route to amide derivatives of this compound involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.
Experimental Protocol: Synthesis of N-Aryl-5-bromonicotinamide
-
Acid Chloride Formation: this compound (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield 5-bromonicotinoyl chloride.
-
Amide Coupling: The crude 5-bromonicotinoyl chloride is dissolved in anhydrous DCM and cooled to 0°C. A solution of the desired aryl amine (1.1 eq) and a base such as triethylamine (B128534) (1.5 eq) in DCM is added dropwise.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water and the organic layer is separated.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl-5-bromonicotinamide.
Structure-Activity Relationship Insights
Hypothetical SAR Data for 5-Bromonicotinamide Analogs as Kinase Inhibitors
| Compound ID | R1-Substituent (at N-position) | R2-Substituent (at 5-position) | IC50 (µM) |
| 1a | H | Br | >100 |
| 1b | Phenyl | Br | 50 |
| 1c | 4-Chlorophenyl | Br | 25 |
| 1d | 4-Methoxyphenyl | Br | 40 |
| 1e | 4-Chlorophenyl | H | 75 |
| 1f | 4-Chlorophenyl | Phenyl | 10 |
Interpretation of Hypothetical Data:
-
Amide Substitution: Conversion of the carboxylic acid to an amide (Compound 1b vs 1a ) appears to be crucial for activity.
-
Aryl Substituents: Electron-withdrawing groups on the N-phenyl ring (e.g., 4-Chloro in 1c ) may enhance potency compared to unsubstituted or electron-donating groups ( 1b and 1d ).
-
Role of Bromine: The bromine atom at the 5-position appears to be important for activity, as its removal leads to a decrease in potency (Compound 1e vs 1c ).
-
Suzuki Coupling: Replacing the bromine with a larger hydrophobic group, such as a phenyl ring (Compound 1f ), could significantly increase potency, suggesting a potential hydrophobic pocket in the target's binding site.
Biological Evaluation Protocols
The biological activity of this compound analogs can be assessed using a variety of in vitro assays, depending on the therapeutic target.
In Vitro Anticancer Activity: MTT Assay
Purpose: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Visualizing SAR Workflows and Signaling Pathways
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for a structure-activity relationship study.
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The formation of a carbon-carbon bond between an aryl halide and a boronic acid, catalyzed by a palladium complex, is a cornerstone of modern organic synthesis. The choice of catalyst is critical to the success of this reaction, directly impacting yield, reaction time, and overall efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of 5-bromonicotinic acid, a key building block in the development of various pharmaceutical compounds.
The Suzuki coupling of this compound presents a unique challenge due to the presence of the carboxylic acid and the pyridine (B92270) nitrogen, which can potentially coordinate to the palladium center and influence the catalytic activity. Therefore, the selection of an appropriate catalyst and reaction conditions is paramount for achieving high yields and purity of the desired 5-aryl nicotinic acids.
Performance Comparison of Palladium Catalysts
To illustrate the differences in catalytic efficiency, the following table summarizes the performance of three commonly used palladium catalysts in the Suzuki coupling of this compound with phenylboronic acid. The data has been compiled to provide a comparative overview under solution-phase conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85-96 | 5 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High (exact % not specified) | Not Specified |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 80-100 | 12-24 | Varies | 1-5 |
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound with phenylboronic acid using the compared palladium catalysts are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF to the flask via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DME to the flask.
-
Add the Pd(dppf)Cl₂ catalyst to the mixture.
-
Heat the reaction to 80 °C and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and acidify with a suitable acid to precipitate the product.
-
Isolate the product by filtration, followed by washing and drying.
-
Further purification can be achieved by chromatography if necessary.
Protocol 3: Using Palladium(II) Acetate (B1210297) (Pd(OAc)₂) with SPhos
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, and potassium phosphate.
-
Add Pd(OAc)₂ and SPhos.
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Conclusion
The selection of a palladium catalyst for the Suzuki coupling of this compound is a critical decision that can significantly impact the outcome of the synthesis. While Pd(PPh₃)₄ offers reliable and high yields, it often requires longer reaction times. Pd(dppf)Cl₂ can provide high yields in a much shorter timeframe, making it an attractive option for rapid synthesis. Catalyst systems based on Pd(OAc)₂ with bulky phosphine (B1218219) ligands like SPhos are also effective and can be advantageous in certain contexts, though optimization may be required. Researchers should consider factors such as desired reaction time, cost, and catalyst stability when selecting the optimal system for their specific needs. The provided protocols offer a solid foundation for performing this important transformation.
A Comparative Guide to Validating Synthetic Routes for High-Purity 5-Bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Bromonicotinic acid is a critical pyridine-based building block in medicinal chemistry and drug development. Its unique molecular structure, featuring a bromine atom at the 5-position, allows for diverse functionalization, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors for cancer pathways, acetylcholinesterase (AChE) inhibitors for Alzheimer's medication, and antiviral compounds.[1][2] Achieving high purity of this intermediate is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison of common synthetic routes to high-purity this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical pathways. The most prevalent methods include the direct bromination of nicotinic acid, the hydrolysis of a corresponding ester, and the Sandmeyer reaction from an amino precursor. Each route presents unique advantages and disadvantages in terms of yield, purity, scalability, and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Purification Method |
| Direct Bromination | Nicotinic Acid | Thionyl chloride, Bromine, Iron powder (catalyst) | 93%[3] | 100% (GLC)[3] | Recrystallization from isopropyl alcohol[3] |
| Ester Hydrolysis | Methyl 5-bromonicotinate | Sodium hydroxide (B78521), Tetrahydrofuran | 33%[4] | Not explicitly stated, yields "white solid" | Recrystallization from H₂O, then EtOH[4][5] |
| Sandmeyer Reaction | 3-Amino-5-pyridinecarboxylic acid | NaNO₂, HBr, Copper(I) bromide (CuBr) | Generally low (not specified)[3] | Not specified | Not specified |
Based on available data, the direct bromination of nicotinic acid offers the most efficient route, providing both high yield and exceptional purity.[3] While the ester hydrolysis is a straightforward method, the reported yield is significantly lower.[4] The Sandmeyer reaction, though a classic method for introducing halides, is considered less practical for this specific synthesis due to its multi-stage nature and low yields.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. Below are the protocols for the two primary synthetic routes discussed.
Protocol 1: Direct Bromination of Nicotinic Acid
This method, adapted from a patented process, is highly effective for producing high-purity this compound.[3]
Materials:
-
Nicotinic acid (0.406 mol)
-
Thionyl chloride (0.96 mol)
-
Iron powder (1 g, 2% w/w of nicotinic acid)
-
Bromine (0.78 mol)
-
4N Sodium hydroxide solution
-
Ice water
-
Isopropyl alcohol
Procedure:
-
To a reaction vessel, add nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and iron powder (1 g).
-
Heat the mixture to 70°C with stirring.
-
Over 2 hours, add bromine (40 ml, 0.78 mol) to the reaction mixture.
-
Reflux the mixture for 6 hours with continuous stirring.
-
After reflux, distill off the excess bromine and thionyl chloride under reduced pressure.
-
Cool the remaining residue to 0°C.
-
Separately, cool a 4N sodium hydroxide solution. Add the cooled residue to the NaOH solution until the pH of the mixture reaches 3.
-
A precipitate of this compound will form. Isolate the solid product by suction filtration using a Büchner funnel.
-
Wash the precipitate with 100 ml of ice water.
-
For final purification, recrystallize the dried product from isopropyl alcohol. This process has been reported to yield a product with 100% purity as determined by Gas-Liquid Chromatography (GLC).[3]
Protocol 2: Hydrolysis of Methyl 5-bromonicotinate
This procedure involves the saponification of the methyl ester to yield the carboxylic acid.[4]
Materials:
-
Methyl 5-bromonicotinate (2.3 mmol)
-
Tetrahydrofuran (THF)
-
1N Sodium hydroxide solution
-
Acetic acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl 5-bromonicotinate (500 mg, 2.3 mmol) in 5 ml of THF.
-
To this solution, add 5 ml of 1N aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Acidify the solution to a pH of 6 using acetic acid.
-
Extract the product from the aqueous solution three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield this compound as a white solid.[4]
-
Further purification can be achieved by recrystallization from water and subsequently from ethanol.[5]
Purity Validation Workflow
Validating the purity of the final compound is a critical step. A typical workflow involves a combination of chromatographic and spectroscopic techniques to confirm both purity and structural identity.
Caption: Workflow for synthesis and validation of this compound.
The validation process confirms the absence of impurities and verifies the chemical structure. Key analytical techniques include:
-
Chromatography (HPLC, GLC): To quantify the purity of the compound. Purity levels of ≥98.5% are often required for pharmaceutical intermediates.[1]
-
Melting Point Analysis: A sharp melting point within the literature range (e.g., 178–184°C) is a strong indicator of purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and ensure the correct isomeric form has been synthesized.[7]
-
High-Resolution Mass Spectrometry (HRMS): This technique validates the precise molecular weight of the compound, confirming its elemental composition.[7]
Conclusion
For researchers and drug development professionals requiring high-purity this compound, the direct bromination of nicotinic acid using a thionyl chloride and bromine system with an iron catalyst stands out as the most effective and high-yielding synthetic route.[3] The process is robust, and the final product can be purified to a very high degree through simple recrystallization. Subsequent validation using a suite of analytical techniques, as outlined in the workflow, is essential to confirm that the material meets the stringent purity requirements for pharmaceutical research and development.
References
- 1. High Purity this compound Supplier | Bulk Order-sodium acid pyrophosphate price [moneidechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. RU2039046C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. This compound | 20826-04-4 [chemicalbook.com]
- 5. High Purity this compound 20826-04-4 White Powder For Sale [tianyechemicals.com]
- 6. This compound | 20826-04-4 | Benchchem [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cytotoxicity of 5-Bromonicotinic Acid Derivatives in Caco-2 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 5-Bromonicotinic acid derivatives, focusing on their potential as anticancer agents. The data presented here is intended to inform researchers on the structure-activity relationships of these compounds and to provide detailed methodologies for reproducible experimental evaluation. While direct comparative studies on a wide range of this compound derivatives in Caco-2 cells are limited in publicly available literature, this guide synthesizes available data on structurally related compounds to provide a valuable resource for drug discovery and development.
Introduction to this compound Derivatives
This compound, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a versatile scaffold for the synthesis of a variety of pharmacologically active compounds. Its derivatives, including amides and esters, have garnered interest in medicinal chemistry due to their potential therapeutic applications. The presence of the bromine atom at the 5-position of the pyridine (B92270) ring can significantly influence the electronic properties and biological activity of the molecule, making it a key area of investigation for novel drug candidates.
Comparative Cytotoxicity Data
| Compound Class | Specific Derivative(s) | Cell Line | IC50 (µM) | Reference |
| Brominated Phenyl Triazole Amine Analogs | 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | >10 (41.25% PGI at 10 µM) | [1] |
| 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | >10 (23-39% PGI at 10 µM) | [1] | |
| Brominated Azaindolinone Carboxamides | 5-bromo-7-azaindolin-2-one derivative (23p) | HepG2, A549, Skov-3 | 2.357 - 3.012 | [2] |
| Nicotinamide (B372718) Derivatives | Novel synthesized nicotinamide (N4) | MCF-7 (Breast Cancer) | 12.1 | [3] |
| Substituted Nicotinamides (3b, 4c-5d, 7b-12a, 10d, 13b) | HCT-116 (Colon Cancer) | Active (qualitative) | [4][5][6] | |
| Gold(I) Dithiocarbamate Complexes | Gold(I) complex with PPh3 | Caco-2 | Low µM range | [7] |
PGI: Percent Growth Inhibition
Experimental Protocols
A fundamental aspect of evaluating the cytotoxic potential of novel compounds is the use of standardized and reproducible experimental protocols. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.
MTT Assay Protocol for Caco-2 Cells
This protocol outlines the key steps for performing an MTT assay to determine the cytotoxicity of this compound derivatives in Caco-2 cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 104 to 2 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the test compounds.
-
Add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Potential Signaling Pathways
The cytotoxic effects of nicotinic acid derivatives in cancer cells are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound derivatives in Caco-2 cells require further investigation, studies on related compounds in other cancer models suggest the involvement of the following pathways:
-
PI3K/AKT Pathway: This is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
-
MAPK/ERK Pathway: This pathway plays a central role in regulating cell growth, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a common feature of many cancers.
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in transmitting signals from cytokines and growth factors and plays a critical role in cell proliferation, differentiation, and apoptosis.
The interaction of this compound derivatives with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are expressed on various cancer cells, could be a primary mechanism for initiating these downstream signaling events.
Caption: Potential signaling pathways affected by this compound derivatives.
Conclusion
While direct and extensive cytotoxic data for this compound derivatives in Caco-2 cells is an area requiring further research, the available information on related compounds suggests that this class of molecules holds promise as potential anticancer agents. The provided experimental protocol for the MTT assay offers a robust method for evaluating the cytotoxicity of newly synthesized derivatives. Future studies should focus on establishing a clear structure-activity relationship for this compound amides and esters in Caco-2 and other colon cancer cell lines, as well as elucidating the specific molecular targets and signaling pathways involved in their cytotoxic mechanism. This will be crucial for the rational design and development of more potent and selective anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1 H) thione Derivatives as Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle: Solution-Phase vs. Solid-Phase Synthesis of Peptide Derivatives
For researchers, scientists, and drug development professionals, the choice between solution-phase and solid-phase synthesis for peptide derivatives is a critical decision that dictates the efficiency, scalability, and cost-effectiveness of a project. This guide provides a comprehensive comparison of these two cornerstone methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of workflows and relevant biological pathways.
The development of therapeutic peptides and other derivatives hinges on the ability to synthesize these complex molecules with high purity and yield. The two primary chemical synthesis strategies, solution-phase and solid-phase, offer distinct advantages and disadvantages. Solution-phase synthesis, the classical approach, involves carrying out all reactions in a homogeneous liquid medium. In contrast, solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, builds the peptide chain on an insoluble resin support, simplifying purification steps.
This guide will delve into a comparative analysis of these methods, using the synthesis of important therapeutic peptide classes, such as GLP-1 receptor agonists and insulin (B600854) derivatives, as illustrative examples.
Quantitative Comparison of Synthesis Outcomes
The following tables summarize key performance indicators for solution-phase and solid-phase synthesis, drawing from representative experimental outcomes. It is important to note that direct comparisons can be influenced by the specific peptide sequence and scale of synthesis.
| Parameter | Solution-Phase Synthesis (Representative Outcomes) | Solid-Phase Synthesis (Representative Outcomes) | References |
| Overall Yield | ~60-70% (for shorter peptides) | ~18-75% (sequence and length dependent) | [1][2] |
| Crude Purity | ~85% | >90% | [1] |
| Final Purity (after purification) | ≥98% | ≥98% | [1] |
| Estimated Synthesis Time | 5-7 days (for a tetrapeptide) | 2-3 days (for a tetrapeptide) | [1] |
| Solvent Consumption | Moderate | High | [1][3] |
| Scalability | More amenable to large-scale (kg) production of shorter peptides. | Well-suited for milligram to gram scale; large-scale can be costly.[4][5] | [1] |
| Automation Potential | Low | High | [1][6] |
Case Study: Synthesis of a Tetrapeptide (H-Val-Ala-Ala-Phe-OH) [1]
| Metric | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) |
| Overall Yield | ~75% | ~60% |
| Crude Purity | >90% | ~85% |
| Final Purity (after purification) | ≥98% | ≥98% |
| Estimated Synthesis Time | 2-3 days | 5-7 days |
Case Study: Synthesis of a Sequence-Defined Dodecamer [2]
| Metric | Solid-Phase Synthesis (on 50 mg resin) | Solution-Phase Synthesis (on 200 mg scale) |
| Overall Yield | 5% (14.4 mg) | 18% (180 mg of a nonamer) |
| Purity | 74% (initial) | >99% |
| Reaction Time | Faster per step due to excess reagents | Slower per step |
Experimental Protocols
Solution-Phase Peptide Synthesis (SPPS) - General Protocol for Dipeptide Synthesis
This protocol outlines a classical approach for synthesizing a dipeptide.
-
N-terminal Protection: The N-terminus of the first amino acid is protected (e.g., with a Boc group) to prevent self-coupling.
-
C-terminal Protection: The C-terminus of the second amino acid is protected (e.g., as a methyl ester) to prevent its carboxyl group from reacting.
-
Carboxyl Group Activation: The carboxyl group of the N-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC).
-
Coupling: The activated N-protected amino acid is reacted with the C-protected amino acid to form a peptide bond.
-
Isolation and Purification of the Dipeptide: The dicyclohexylurea (DCU) byproduct is removed by filtration. The protected dipeptide is then purified from the reaction mixture, typically by extraction and crystallization or chromatography.[7]
-
Deprotection: The protecting groups are selectively removed to yield the final dipeptide or to allow for further chain elongation.[7]
Solid-Phase Peptide Synthesis (SPPS) - General Fmoc-Based Protocol
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminal amide.[7]
-
Resin Swelling: The Rink Amide resin is placed in a reaction vessel and swollen in N,N-dimethylformamide (DMF) for at least 30 minutes.[7]
-
Fmoc Deprotection: The Fmoc protecting group on the resin's linker is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes.[7][8] The resin is then washed with DMF.
-
Amino Acid Coupling:
-
In a separate vial, the first Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) are dissolved in DMF.
-
Diisopropylethylamine (DIEA) (6 eq.) is added to activate the amino acid.
-
The activated amino acid solution is added to the resin and agitated for 1-2 hours.[7] A Kaiser test can be performed to monitor the completion of the reaction.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[8]
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Processes and Pathways
To better illustrate the experimental workflows and the biological context of the synthesized derivatives, the following diagrams are provided.
Caption: A comparative workflow of solution-phase vs. solid-phase peptide synthesis.
Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.
Caption: Overview of the insulin receptor signaling pathway for glucose uptake.
Conclusion
The choice between solution-phase and solid-phase synthesis is not always straightforward and depends heavily on the specific goals of the project.
Solution-phase synthesis remains a powerful tool for the large-scale production of shorter peptides where the cost of raw materials is a significant factor.[4] The ability to purify intermediates can lead to a very high-purity final product. However, it is generally more time-consuming and less amenable to automation.[9]
Solid-phase synthesis , on the other hand, is the workhorse for research and development due to its speed, efficiency for long peptides, and high potential for automation.[10][11] The simplified purification process of washing the resin after each step significantly reduces the hands-on time required.[12] However, the cost of resins and the large excess of reagents required can make it less economical for very large-scale production.[4]
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to make an informed decision that best aligns with their project's specific requirements for scale, purity, time, and cost.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 3. The GLP-1 boom: Challenges, trends, and CapEx strategies for manufacturers | CRB [crbgroup.com]
- 4. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
A Comparative Analysis of Reactivity: 5-Bromonicotinic Acid versus 5-Iodonicotinic Acid
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related building blocks, 5-bromonicotinic acid and 5-iodonicotinic acid, in key organic transformations. This analysis is supported by established chemical principles and representative experimental data to inform rational substrate selection in drug discovery and development.
The enhanced reactivity of 5-iodonicotinic acid over its bromo-counterpart is a direct consequence of the inherent differences in the carbon-halogen bond strength. The weaker carbon-iodine bond (C-I) compared to the carbon-bromine bond (C-Br) dictates that 5-iodonicotinic acid will generally exhibit faster reaction kinetics and often higher yields in a variety of cross-coupling reactions. This principle is a cornerstone of modern organometallic chemistry and has significant implications for the synthesis of complex molecules.
Physical and Chemical Properties at a Glance
A summary of the key physical and chemical properties of this compound and 5-iodonicotinic acid is presented below. These properties can influence their handling, solubility, and behavior in different reaction media.
| Property | This compound | 5-Iodonicotinic Acid |
| Molecular Formula | C₆H₄BrNO₂ | C₆H₄INO₂ |
| Molecular Weight | 202.01 g/mol | 249.01 g/mol [1] |
| Melting Point | 178-180 °C | 224-225 °C[1] |
| pKa | Not explicitly found | ~3.12 (Predicted)[1] |
| Appearance | Off-white to slightly brown powder/crystal | Light brown to brown solid[1] |
| Solubility | Soluble in water. | Information not readily available. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The reactivity of the aryl halide is a critical parameter in these reactions, with the general trend being I > Br > Cl. This is primarily due to the bond dissociation energies, where the C-I bond is the weakest and thus more readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The established reactivity trend of aryl halides (I > Br) strongly suggests that 5-iodonicotinic acid will be more reactive than this compound in Suzuki-Miyaura couplings.[2] This translates to potentially milder reaction conditions, shorter reaction times, and higher yields for the iodo-substituted compound.
While a direct comparative study under identical conditions was not found, representative protocols for similar substrates highlight the typical conditions required. For aryl bromides, more forcing conditions or more active catalyst systems are often necessary to achieve high yields.[3][4] In contrast, aryl iodides can often be coupled effectively under milder conditions.[2]
Experimental Workflow for a General Suzuki-Miyaura Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[5] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step, and the reactivity follows the order I > Br >> Cl.[6] Therefore, 5-iodonicotinic acid is expected to be more reactive than this compound in the Heck reaction, allowing for milder reaction conditions and potentially higher yields.[6]
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction, co-catalyzed by palladium and copper, also exhibits a reactivity trend where aryl iodides are significantly more reactive than aryl bromides.[8][9] This allows for the use of milder conditions, often room temperature, for the coupling of aryl iodides, whereas aryl bromides typically require elevated temperatures to achieve comparable results.[10]
Experimental Protocol for a General Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (B128534) or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature for iodides, elevated for bromides) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups ortho and/or para to the leaving group.[11][12]
In the context of 5-halonicotinic acids, the pyridine (B92270) nitrogen and the carboxylic acid group act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack. The reactivity of the leaving group in SNAr reactions is generally F > Cl > Br ≈ I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.[13]
Therefore, in contrast to palladium-catalyzed cross-coupling reactions, this compound and 5-iodonicotinic acid are expected to have similar reactivity in SNAr reactions, with potentially a slight advantage for the bromo-derivative depending on the specific nucleophile and reaction conditions.
Logical Relationship in Reactivity for SNAr
Caption: General reactivity trend of halogens in SNAr reactions.
Conclusion
The choice between this compound and 5-iodonicotinic acid will therefore depend on the specific transformation being performed, as well as other factors such as cost and availability of the starting materials. For transformations where high reactivity is desired to overcome challenging couplings or to employ milder conditions, 5-iodonicotinic acid is the superior choice. For SNAr reactions, or when cost is a primary concern, this compound may be a more practical option. This guide provides the fundamental principles and practical considerations to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Synthesis and reactivity of azole-based iodazinium salts [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Purity Validation of Synthesized 5-Bromonicotinic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of synthesized 5-Bromonicotinic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound. The guide details a primary HPLC method and compares it with viable alternatives, supported by experimental data summaries and detailed protocols.
Introduction to Purity Analysis of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. HPLC is a widely used technique for assessing the purity of such compounds due to its high sensitivity, resolution, and accuracy. This guide explores a validated reverse-phase HPLC (RP-HPLC) method and compares its performance with other potential HPLC approaches.
Comparative Analysis of HPLC Methods
A primary RP-HPLC method is presented below, alongside alternative methods that offer different selectivity and performance characteristics. The comparison highlights key chromatographic parameters and their impact on the purity validation of this compound.
Data Presentation: Summary of HPLC Method Performance
The following table summarizes the key performance parameters of the primary proposed HPLC method and two alternative methods. This allows for a direct comparison of their suitability for the purity analysis of this compound.
| Parameter | Method 1 (Proposed RP-HPLC) | Method 2 (Alternative RP-HPLC with Ion-Pairing) | Method 3 (Mixed-Mode HPLC) |
| Column | C18 (e.g., Agilent ZORBAX SB-C18, 150 x 4.6 mm, 3.5 µm) | C18 (e.g., Phenomenex Luna 5 µm C18(2) 250 x 4.6 mm, 100 Å) | Mixed-Mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm, 100Å) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient) | A: 20 mM Sodium Acetate buffer (pH 2.5) with 5 mM Tetrabutylammonium hydrogen sulfateB: Acetonitrile(Isocratic) | A: WaterB: AcetonitrileC: 0.05% Sulfuric Acid(Gradient) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 261 nm | 278 nm | 250 nm |
| Retention Time of this compound | ~ 6.1 min | ~ 4.5 min | ~ 5.2 min |
| Linearity (R²) (1-100 µg/mL) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 0.25 µg/mL |
| Precision (%RSD, n=6) | < 1.0% | < 1.5% | < 1.2% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% | 98.5 - 101.0% |
Experimental Protocols
Detailed methodologies for the proposed RP-HPLC method are provided below.
Proposed RP-HPLC Method (Method 1)
This method is recommended for its robustness, high resolution, and suitability for stability-indicating assays.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Agilent ZORBAX SB-C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in HPLC-grade water.
-
B: Acetonitrile (HPLC grade).
-
-
Gradient Program:
Time (min) %A %B 0 85 15 10 15 85 12 15 85 12.1 85 15 | 15 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 261 nm.[1]
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2. Preparation of Solutions:
-
Standard Solution (50 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (50 µg/mL): Accurately weigh about 5 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) of the peak area for the this compound peak should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.
4. Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the purity validation of synthesized this compound using the proposed HPLC method.
Caption: Workflow for HPLC purity validation of this compound.
Alternative Analytical Techniques
While RP-HPLC is the most common and robust method, other techniques can also be employed for the purity assessment of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used after derivatization of the carboxylic acid group to a more volatile ester. GC-MS provides excellent separation and structural information, which is useful for impurity identification.[2]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and higher resolution compared to conventional HPLC.[3] A developed HPLC method can often be transferred to a UHPLC system for improved throughput.[3]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The coupling of HPLC with a mass spectrometer provides a powerful tool for the identification and quantification of impurities, even at trace levels.[4]
Conclusion
The proposed RP-HPLC method provides a reliable and robust approach for the purity validation of synthesized this compound. The method is sensitive, accurate, and precise, making it suitable for quality control in both research and manufacturing environments. The alternative methods discussed, including ion-pair chromatography and mixed-mode chromatography, offer different selectivity and can be valuable for resolving specific impurities that may co-elute with the main peak in the primary method. The choice of the most appropriate method will depend on the specific impurity profile of the synthesized this compound and the analytical requirements of the project.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 20826-04-4 | Benchchem [benchchem.com]
- 3. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. bevital.no [bevital.no]
A Comparative In Vitro and In Vivo Investigation of 5-Substituted Nicotine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various 5-substituted nicotine (B1678760) analogs, evaluating their in vitro and in vivo pharmacological profiles. The data presented is compiled from peer-reviewed scientific literature to offer an objective comparison of these compounds against nicotine.
Introduction
Nicotine, the primary psychoactive component of tobacco, exerts its effects through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems, playing crucial roles in various physiological processes.[2] The diverse subtypes of nAChRs, formed by different combinations of α and β subunits, present a complex pharmacological landscape.[2] The development of nicotine analogs, particularly those with substitutions at the 5-position of the pyridine (B92270) ring, is a key area of research aimed at understanding structure-activity relationships and developing novel therapeutic agents with improved selectivity and reduced adverse effects.[3] This guide summarizes key in vitro and in vivo data for several 5-substituted nicotine analogs to facilitate their comparison and aid in the drug discovery process.
Data Presentation
In Vitro Binding Affinity of 5-Substituted Nicotine Analogs at nAChRs
The binding affinity of a compound to its target receptor is a fundamental measure of its potential potency. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a higher affinity.[4] The following table summarizes the reported Ki values for various 5-substituted nicotine analogs at nAChRs, primarily from radioligand binding assays using rat brain tissue.
| Compound | Substitution at 5-position | nAChR Subtype(s) | Ki (nM) | Reference |
| Nicotine | -H | High-affinity rat brain | 2.4 | [3] |
| 5-Bromonicotine | -Br | High-affinity rat brain | 6.9 | [3] |
| 5-Methoxynicotine | -OCH3 | High-affinity rat brain | 14.3 | [3] |
In Vivo Pharmacological Effects of 5-Substituted Nicotine Analogs
The in vivo effects of these analogs are crucial for understanding their potential therapeutic applications and side-effect profiles. The following table summarizes key findings from behavioral and physiological studies in rodents.
| Compound | Test | Species | Dose Range | Effect Compared to Nicotine | Reference |
| 5-Bromonicotine | |||||
| Antinociception (Tail-flick & Hot-plate) | Mice | - | No effect | [3] | |
| Locomotor Activity | Mice | - | No effect | [3] | |
| Body Temperature | Mice | - | No effect | [3] | |
| Nicotine Discrimination | Rats | - | Substituted for nicotine | [3] | |
| 5-Methoxynicotine | |||||
| Antinociception (Tail-flick & Hot-plate) | Mice | - | No effect, antagonized nicotine's antinociceptive effect | [3] | |
| Locomotor Activity | Mice | - | No effect | [3] | |
| Body Temperature | Mice | - | No effect | [3] | |
| Nicotine Discrimination | Rats | - | Did not substitute for nicotine | [3] |
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor.
Protocol for High-Affinity [³H]-Nicotine Binding in Rat Brain Membranes:
-
Membrane Preparation: Rat brains are homogenized in ice-cold buffer and centrifuged to isolate the cell membranes containing the nAChRs. The resulting pellet is washed and resuspended in assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-nicotine) and varying concentrations of the unlabeled test compound (the 5-substituted nicotine analog).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
In Vivo Behavioral Assays
These assays assess the physiological and behavioral effects of the compounds in living organisms.
Antinociception Assays (Tail-flick and Hot-plate):
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Baseline Measurement: The baseline latency for the animal to respond to a thermal stimulus (heat from a radiant light source on the tail in the tail-flick test, or a heated surface in the hot-plate test) is measured.
-
Compound Administration: The 5-substituted nicotine analog or a vehicle control is administered to the animals.
-
Post-treatment Measurement: At specific time points after administration, the latency to respond to the thermal stimulus is measured again.
-
Data Analysis: An increase in the response latency is indicative of an antinociceptive (pain-relieving) effect.
Locomotor Activity:
-
Animal Acclimation: Mice are placed in an open-field activity chamber and allowed to acclimate.
-
Compound Administration: The test compound or vehicle is administered.
-
Activity Monitoring: The locomotor activity of the animals (e.g., distance traveled, rearing frequency) is recorded over a specific period using an automated activity monitoring system.
-
Data Analysis: The data is analyzed to determine if the compound causes an increase (hyperactivity) or decrease (hypoactivity) in locomotor activity compared to the control group.[6]
Nicotine Discrimination:
-
Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the administration of nicotine with pressing one lever and the administration of saline with pressing the other lever.
-
Test Session: Once trained, the animals are administered a 5-substituted nicotine analog and placed in the operant chamber.
-
Data Collection: The number of presses on each lever is recorded.
-
Data Analysis: If the animals predominantly press the nicotine-associated lever, the test compound is said to "substitute" for nicotine, indicating that it has similar subjective effects.
Mandatory Visualization
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of nicotine or its analogs to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane and initiates a cascade of downstream signaling events. The increase in intracellular Ca²⁺ is a key event that can activate various signaling pathways, including the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection.[7]
Experimental Workflow for In Vitro Drug Screening
The process of screening new compounds in vitro typically follows a standardized workflow to ensure reproducibility and accurate data collection. This workflow begins with the preparation of the biological target and culminates in the analysis of the compound's effect.
Logical Relationship in Nicotine Discrimination Studies
Nicotine discrimination studies are based on the principle of stimulus control, where an animal learns to associate the internal state produced by a drug with a specific behavioral response. The ability of a novel compound to elicit this same response indicates a shared subjective effect with the training drug.
References
- 1. Pharmacokinetics and pharmacodynamics of anti-BR3 monoclonal antibody in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 3. An isotopic rubidium ion efflux assay for the functional characterization of nicotinic acetylcholine receptors on clonal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 5. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Behaviorally Effective Tobacco Constituent Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromonicotinic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Bromonicotinic acid, a compound commonly used in laboratory and manufacturing settings. Adherence to these procedures is critical to maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Classification
This compound is classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Understanding these hazards is the first step in safe handling and disposal.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 - Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation |
| Acute Toxicity, Oral (Harmful if swallowed) | Not specified | H302 - Harmful if swallowed |
| Skin Sensitization | Not specified | H317 - May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Repeated Exposure) | Not specified | H373 - May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term Hazard | Not specified | H412 - Harmful to aquatic life with long lasting effects |
The corresponding GHS pictogram for its primary hazards is the exclamation mark (GHS07).[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1][3][4]
| Protection Type | Specific Equipment | Standards/Regulations |
| Eye/Face Protection | Chemical goggles or safety glasses. A face shield may also be necessary. | 29 CFR 1910.133 (OSHA) |
| Hand Protection | Protective gloves. | 29 CFR 1910.138 |
| Skin and Body Protection | Wear suitable protective clothing. Safety shoes are also recommended. | 29 CFR 1910.136 (Foot Protection) |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. | 29 CFR 1910.134 |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][2] It is crucial to adhere to local, state, and federal regulations.
Experimental Protocol: Waste Neutralization (for Spills)
In the event of a small spill, the material should be carefully managed to prevent dust generation.
-
Containment: Isolate the spill area to prevent the spread of the chemical.
-
Cleanup: Carefully sweep or vacuum the spilled solid material.[3] Minimize the generation of dust during this process.
-
Collection: Place the swept material into a suitable and properly labeled disposal container.[3][4]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the collected waste should be disposed of following the procedures outlined below.
Operational Plan for Disposal
-
Consult Regulations: Before initiating disposal, consult with your institution's Environmental Health and Safety (EHS) office and review local, regional, and national waste management regulations.[2]
-
Packaging and Labeling:
-
Waste Collection:
-
Arrange for collection by a licensed chemical waste disposal company.
-
Provide the waste manifest, including the Safety Data Sheet (SDS), to the disposal company.
-
-
Recommended Disposal Method:
-
The preferred method of disposal is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to manage hazardous decomposition products.[1]
-
Alternatively, burial in a specifically licensed landfill for chemical and pharmaceutical wastes may be an option, but this should be confirmed with the waste management authority.[2]
-
-
Container Decontamination:
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Bromonicotinic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromonicotinic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that requires specific precautions.[1][2][3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
A summary of required PPE is provided in the table below.
| Protection Type | Specific Equipment | Purpose & Guidelines |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be required for splash risks.[2] | Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][6] |
| Hand Protection | Appropriate protective gloves (e.g., Nitrile or Butyl rubber).[1][6][7] | Select gloves based on an evaluation of skin hazards, duration of use, and chemical resistance.[1] |
| Body Protection | Laboratory coat or appropriate protective clothing.[1][4][6] | Prevents skin exposure.[6] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1][4][8] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[1][4] | If ventilation is inadequate, dust is generated, or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] |
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C6H4BrNO2[1][2] |
| Molecular Weight | 202.01 g/mol [1] |
| Appearance | White to slightly brown powder or crystal.[6] |
| Melting Point | 178-180°C[1] or 184-187°C |
| Stability | Stable under recommended storage conditions.[1][6] |
| Incompatibilities | Strong oxidizing agents.[1][2][6] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas.[1][5][6] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][6]
-
Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of potential exposure.[2][5][6]
Safe Handling Protocol:
-
Preparation: Read the Safety Data Sheet (SDS) thoroughly before starting work. Ensure all necessary PPE is available and in good condition.
-
Handling: Avoid all personal contact, including inhalation of dust.[4] Minimize dust generation and accumulation.[1][6] Do not eat, drink, or smoke in the handling area.[2][4]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[1][4][6] Remove contaminated clothing and wash it before reuse.[6][8]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidants.[5][6]
Emergency and Disposal Plan
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][9]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs or persists.[4][6][8]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If not breathing, give artificial respiration.[9] Seek medical attention if you feel unwell.[1][8]
-
Ingestion: Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Call a POISON CENTER or doctor if you feel unwell.[4]
Spill Response:
-
Evacuate personnel from the area.
-
Wear full protective equipment as outlined in Section 1.
-
Avoid generating dust.[6]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][6]
-
Prevent spillage from entering drains or water courses.[4]
Disposal Plan:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]
-
Material should be disposed of at an approved waste disposal plant.[1][8] Whenever possible, recycling is preferred to disposal or incineration.[2]
Safe Handling Workflow
The following diagram illustrates the procedural workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdfine.com [sdfine.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. leelinework.com [leelinework.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
